Product packaging for 6,8-Dimethylquinolin-3-ol(Cat. No.:)

6,8-Dimethylquinolin-3-ol

Cat. No.: B15257211
M. Wt: 173.21 g/mol
InChI Key: FKBPODGOXASHGK-UHFFFAOYSA-N
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Description

6,8-Dimethylquinolin-3-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B15257211 6,8-Dimethylquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6,8-dimethylquinolin-3-ol

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-9(4-7)5-10(13)6-12-11/h3-6,13H,1-2H3

InChI Key

FKBPODGOXASHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6,8-dimethylquinolin-3-ol, a substituted quinoline of interest for further research and development. The synthesis is designed as a two-stage process, commencing with the construction of the 6,8-dimethylquinoline core via a classical quinoline synthesis, followed by a regioselective hydroxylation at the C-3 position. This document provides a detailed theoretical framework, experimental protocols derived from analogous reactions, and a summary of expected quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through the following two key stages:

  • Stage 1: Synthesis of 6,8-Dimethylquinoline. The foundational 6,8-dimethylquinoline scaffold will be synthesized using the Doebner-von Miller reaction, a reliable method for the preparation of quinolines. This reaction involves the condensation of an aniline, in this case, 2,4-dimethylaniline, with an α,β-unsaturated carbonyl compound generated in situ.

  • Stage 2: C-3 Hydroxylation of 6,8-Dimethylquinoline. The final step involves the regioselective introduction of a hydroxyl group at the C-3 position of the 6,8-dimethylquinoline core. This will be achieved through a meta-selective C-H hydroxylation, a modern synthetic technique that allows for the functionalization of positions not readily accessible through classical electrophilic substitution.

The overall synthetic pathway is depicted in the workflow diagram below.

synthesis_workflow Overall Synthesis Workflow for this compound cluster_stage1 Stage 1: 6,8-Dimethylquinoline Synthesis cluster_stage2 Stage 2: C-3 Hydroxylation 2_4_dimethylaniline 2,4-Dimethylaniline doebner_von_miller Doebner-von Miller Reaction 2_4_dimethylaniline->doebner_von_miller alpha_beta_unsaturated_carbonyl α,β-Unsaturated Carbonyl (from glycerol or crotonaldehyde) alpha_beta_unsaturated_carbonyl->doebner_von_miller 6_8_dimethylquinoline 6,8-Dimethylquinoline doebner_von_miller->6_8_dimethylquinoline hydroxylation meta-Selective C-H Hydroxylation 6_8_dimethylquinoline->hydroxylation 6_8_dimethylquinolin_3_ol This compound (Target Compound) hydroxylation->6_8_dimethylquinolin_3_ol

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis. These protocols are based on established literature procedures for similar transformations and may require optimization for the specific substrate.

Stage 1: Synthesis of 6,8-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis. In this protocol, 2,4-dimethylaniline is reacted with crotonaldehyde, which can be generated in situ from glycerol or used directly.

Materials:

  • 2,4-Dimethylaniline

  • Glycerol (or Crotonaldehyde)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

  • Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a cooled mixture of 2,4-dimethylaniline and nitrobenzene.

  • Addition of Glycerol: While stirring vigorously, slowly add glycerol from the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature. If the reaction becomes too vigorous, external cooling with an ice bath may be necessary. The addition of a catalytic amount of ferrous sulfate can help to moderate the reaction.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature of 140-160 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude product and any unreacted starting materials. The quinoline product can then be isolated by steam distillation or by extraction with an organic solvent such as dichloromethane.

  • Purification: Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 6,8-dimethylquinoline can be further purified by vacuum distillation or column chromatography.

Stage 2: meta-Selective C-H Hydroxylation of 6,8-Dimethylquinoline

This procedure is based on a recently developed method for the meta-hydroxylation of aza-arenes via dearomatized intermediates.[1]

Materials:

  • 6,8-Dimethylquinoline

  • An appropriate dearomatizing agent (e.g., a diene or other reagent to form an oxazinoaza-arene intermediate)

  • An electrophilic peroxide (e.g., m-chloroperoxybenzoic acid - mCPBA)

  • An appropriate solvent (e.g., ethanol, trifluoroethanol - TFE)

  • Aqueous acid (e.g., HCl) for hydrolysis of the intermediate

Procedure:

  • Formation of the Dearomatized Intermediate: In a suitable solvent, react 6,8-dimethylquinoline with the chosen dearomatizing agent. The specific conditions (temperature, reaction time) will depend on the reagent used.

  • Hydroxylation: To the solution containing the dearomatized intermediate, add the electrophilic peroxide (e.g., mCPBA) portion-wise at a controlled temperature (e.g., 25 °C). The reaction should be monitored by TLC.

  • Hydrolysis and Product Isolation: Upon completion of the hydroxylation, the intermediate is hydrolyzed by treatment with aqueous acid (e.g., HCl). The reaction mixture is then neutralized and the product, this compound, is extracted with a suitable organic solvent.

  • Purification: The organic extracts are dried and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are estimates based on typical yields for analogous reactions reported in the literature and will require experimental verification.

ParameterStage 1: 6,8-Dimethylquinoline SynthesisStage 2: C-3 HydroxylationOverall Yield
Theoretical Yield To be calculated based on starting material quantities.To be calculated based on the quantity of 6,8-dimethylquinoline.To be calculated.
Expected Actual Yield 50-70%40-60%[1]20-42%
Purity (post-purification) >95% (by GC-MS or NMR)>98% (by HPLC or NMR)>98%
Key Analytical Data ¹H NMR, ¹³C NMR, GC-MS¹H NMR, ¹³C NMR, LC-MS, IR-

Visualizations

The following diagrams illustrate the key chemical transformations in the proposed synthesis pathway.

Doebner-von Miller Reaction for 6,8-Dimethylquinoline

doebner_von_miller_reaction Doebner-von Miller Synthesis of 6,8-Dimethylquinoline start aniline 2,4-Dimethylaniline plus1 + aniline->plus1 crotonaldehyde Crotonaldehyde plus1->crotonaldehyde arrow1 H₂SO₄, Nitrobenzene (or other oxidant) crotonaldehyde->arrow1 quinoline 6,8-Dimethylquinoline arrow1->quinoline

Caption: Doebner-von Miller reaction for the synthesis of 6,8-dimethylquinoline.

C-3 Hydroxylation of 6,8-Dimethylquinoline

c3_hydroxylation meta-Selective C-H Hydroxylation start quinoline 6,8-Dimethylquinoline arrow1 1. Dearomatizing Agent 2. mCPBA 3. H₃O⁺ quinoline->arrow1 product This compound arrow1->product

Caption: C-3 Hydroxylation of 6,8-dimethylquinoline.

Conclusion

The proposed two-stage synthesis of this compound, utilizing a Doebner-von Miller reaction followed by a meta-selective C-H hydroxylation, presents a viable and modern approach to obtaining this target molecule. While the protocols provided are based on well-established methodologies, experimental optimization will be crucial to maximize yields and purity. This guide serves as a comprehensive starting point for researchers and scientists in the field of drug discovery and organic synthesis to produce this compound for further investigation.

References

An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols, with a Focus on the Hypothetical 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical databases and the scientific literature have yielded no specific information regarding the chemical structure, CAS number, or experimental data for 6,8-Dimethylquinolin-3-ol. This suggests that this particular isomer is not a commonly synthesized or well-characterized compound. Consequently, this guide will provide a comprehensive overview of the general properties, synthesis, and biological activities of dimethyl-substituted quinolinols, framing the discussion around the theoretical attributes of the requested molecule.

Chemical Structure and Physicochemical Properties

While no specific data exists for this compound, we can infer its basic structure and properties. The molecule would consist of a quinoline core, which is a bicyclic aromatic heterocycle, with methyl groups at positions 6 and 8, and a hydroxyl group at position 3.

Hypothetical Structure of this compound:

Predicted Physicochemical Data:

Without experimental data, all quantitative values are predictive. Software-based predictions can offer estimations for properties such as molecular weight, pKa, and logP, which are crucial for drug development and design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~187.23 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
pKa (hydroxyl group) ~8-10Affects the ionization state at physiological pH, influencing solubility and receptor binding.
logP ~2-3Indicates the lipophilicity of the compound, which is critical for membrane permeability and bioavailability.

Synthesis of Substituted Quinolines and Quinolinols

The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of substituted derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials.

Established Synthetic Protocols for the Quinoline Core

The following table summarizes some of the most common methods for quinoline synthesis, which could theoretically be adapted for the synthesis of this compound.

Synthesis MethodGeneral DescriptionApplicability for this compound
Combes Synthesis This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1][2][3][4][5]Potentially applicable by using 2,4-dimethylaniline as the starting material. The subsequent introduction of the 3-hydroxyl group would require additional steps.
Doebner-von Miller Reaction This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7]This method is versatile and could potentially be adapted using 2,4-dimethylaniline and an appropriate α,β-unsaturated carbonyl compound.
Conrad-Limpach-Knorr Synthesis This method involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones).[8][9][10][11]While this synthesis typically yields 2- or 4-hydroxyquinolines, modifications could potentially lead to a 3-hydroxy derivative.
Hypothetical Synthetic Workflow for a Substituted Quinolinol

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinolinol, based on the principles of the Combes synthesis followed by subsequent functional group manipulation.

G cluster_synthesis Generalized Quinolinol Synthesis start Substituted Aniline (e.g., 2,4-dimethylaniline) condensation Acid-Catalyzed Condensation (Combes Reaction) start->condensation diketone β-Diketone diketone->condensation quinoline Substituted Quinoline condensation->quinoline functionalization Functional Group Interconversion (e.g., Oxidation/Hydroxylation) quinoline->functionalization product Substituted Quinolinol functionalization->product

Caption: Generalized workflow for the synthesis of a substituted quinolinol.

Biological and Pharmacological Significance of the Quinoline Scaffold

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[12][13][14]

Overview of Biological Activities

The diverse biological activities of quinoline derivatives make them attractive candidates for drug discovery programs. The table below highlights some of the key therapeutic areas where quinoline-based compounds have shown promise.

Biological ActivityDescription and Examples
Anticancer Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. They can act through mechanisms such as the inhibition of topoisomerase (e.g., Camptothecin) or by targeting signaling pathways like PI3K/AKT/mTOR.
Antimicrobial The quinoline core is central to the activity of fluoroquinolone antibiotics (e.g., Ciprofloxacin). These compounds inhibit bacterial DNA gyrase and topoisomerase IV.
Antimalarial Quinine, an alkaloid from the cinchona tree, and its synthetic analogs like Chloroquine and Mefloquine have been cornerstones of malaria treatment for centuries.
Anti-inflammatory Certain quinoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Antiviral Some quinoline-based compounds have been investigated for their antiviral activity against a range of viruses.
Signaling Pathways and Molecular Targets

The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways and molecular targets. The following diagram provides a conceptual overview of the diverse biological roles of the quinoline nucleus.

G cluster_bio Biological Roles of the Quinoline Nucleus cluster_targets Molecular Targets cluster_effects Cellular Effects & Therapeutic Applications quinoline Quinoline Scaffold dna DNA Gyrase/ Topoisomerase quinoline->dna inhibition pi3k PI3K/AKT/mTOR Pathway quinoline->pi3k modulation enzymes Other Enzymes quinoline->enzymes inhibition antimalarial Antimalarial quinoline->antimalarial antimicrobial Antimicrobial dna->antimicrobial anticancer Anticancer pi3k->anticancer antiinflammatory Anti-inflammatory enzymes->antiinflammatory

Caption: Diverse biological roles of the quinoline nucleus.

Conclusion

While this compound remains a hypothetical compound with no available experimental data, the rich chemistry and diverse biological activities of the broader quinoline class suggest that it could be a molecule of interest for further investigation. The established synthetic methodologies for the quinoline core provide a solid foundation for its potential synthesis. Should this compound be synthesized and characterized, its biological profile could be explored, potentially revealing novel therapeutic applications in areas such as oncology, infectious diseases, and inflammation. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential utility of novel dimethyl-substituted quinolinols.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and organic synthesis. Its discovery in the 19th century unlocked a vast chemical space that has yielded a remarkable array of compounds with profound impacts on human health and technology. From the first antimalarial drugs to modern antibiotics and anticancer agents, quinoline derivatives have consistently proven to be a privileged scaffold in the design of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of quinoline derivatives, complete with quantitative data, detailed experimental methodologies for key syntheses, and visualizations of critical biological pathways.

The Dawn of Quinoline: Discovery and Structural Elucidation

The story of quinoline begins in the early 19th century with the burgeoning field of organic chemistry and the investigation of coal tar, a complex mixture of organic compounds. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol"[1]. Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine with a strong base, naming it "quinoline"[1]. It was later recognized that these two substances were, in fact, the same compound.

The precise arrangement of atoms in the quinoline molecule remained a puzzle for several decades. The definitive structure was proposed in 1869 by the renowned German chemist August Kekulé, who correctly deduced the fusion of a benzene and a pyridine ring.[2] This structural elucidation was a pivotal moment, providing a rational basis for understanding the chemical properties of quinoline and paving the way for the systematic synthesis of its derivatives.

Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system, a testament to the growing importance of these compounds.[2] Several of these named reactions remain fundamental in organic synthesis today.

The Skraup Synthesis (1880)

Developed by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for quinoline synthesis.[3] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3][4]

Experimental Protocol: Skraup Synthesis of Quinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing a mixture of aniline and glycerol. The addition should be slow and with cooling, as the reaction is highly exothermic.[4]

  • Add the oxidizing agent, nitrobenzene. Ferrous sulfate can be added at this stage to control the reaction's vigor.[3][4]

  • Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline separates as an oil.

  • Extract the quinoline with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • Purify the crude quinoline by distillation.

The Friedländer Synthesis (1882)

Paul Friedländer developed a versatile method for synthesizing substituted quinolines by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester).[5][6][7]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

  • 2-Aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (or another base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture under reflux. Monitor the reaction's progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base, which then undergoes cyclization to yield a substituted quinoline.[2]

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. It is a versatile method for preparing a wide range of substituted quinolines.[2]

The Gould-Jacobs Reaction (1939)

This method is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[8][9]

Experimental Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Heat a mixture of aniline and diethyl ethoxymethylenemalonate. An intermediate, diethyl anilinomethylenemalonate, is formed.

  • Add the intermediate to a high-boiling solvent like diphenyl ether and heat to a high temperature (around 250 °C) to effect cyclization to ethyl 4-hydroxyquinoline-3-carboxylate.[10]

  • Cool the reaction mixture and collect the precipitated product.

  • Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide.

  • Acidify the cooled solution with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the acid by filtration and heat it to a high temperature to induce decarboxylation, yielding 4-hydroxyquinoline.[8]

Quantitative Data on Quinoline Derivatives

The utility of quinoline derivatives is underscored by their potent biological activities, which can be quantified and compared.

Antimalarial Activity

Quinolines have a long and storied history in the fight against malaria. The following table summarizes the in vitro activity of key quinoline-based antimalarial drugs against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

DrugIC50 (nM) against P. falciparum (3D7 strain)
Quinine10 - 100
Chloroquine5 - 20
Mefloquine10 - 30
Amodiaquine5 - 25

Note: IC50 values can vary depending on the specific assay conditions and parasite strain.

Antibacterial Activity

The development of fluoroquinolones, a class of quinoline derivatives, revolutionized the treatment of bacterial infections. The table below presents the Minimum Inhibitory Concentration (MIC) values for common fluoroquinolones against representative Gram-positive and Gram-negative bacteria.

DrugMIC (µg/mL) against E. coli (ATCC 25922)MIC (µg/mL) against S. aureus (ATCC 29213)
Ciprofloxacin0.004 - 0.0150.12 - 0.5
Levofloxacin0.015 - 0.060.25 - 1
Moxifloxacin0.015 - 0.060.03 - 0.12

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.[11][12][13][14]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with and modulate various cellular pathways.

Antimalarial Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine and other 4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[15][16][17][18]

Chloroquine_Mechanism cluster_RBC Red Blood Cell cluster_Parasite Malaria Parasite Hemoglobin Hemoglobin FoodVacuole Food Vacuole (Acidic) Hemoglobin->FoodVacuole Ingestion Heme Toxic Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Hemozoin Hemozoin (Non-toxic) FoodVacuole->Heme Digestion Chloroquine_protonated Chloroquine (Protonated) FoodVacuole->Chloroquine_protonated Protonation Chloroquine_unprotonated Chloroquine (Unprotonated) Chloroquine_unprotonated->FoodVacuole Diffusion Chloroquine_protonated->Heme_Polymerase Inhibition Heme_Polymerase->Hemozoin Polymerization

Caption: Chloroquine's mechanism of action in the malaria parasite.

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and ultimately lead to cell death.[19][20][21][22][23]

Fluoroquinolone_Mechanism DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Replication DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Daughter_Chromosomes Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Replication Cell_Division Cell Division Daughter_Chromosomes->Cell_Division Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes->Topoisomerase_IV DNA_Gyrase->Relaxed_DNA Relaxation Topoisomerase_IV->Daughter_Chromosomes Decatenation Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibition Fluoroquinolone->Topoisomerase_IV Inhibition

Caption: Fluoroquinolone inhibition of bacterial DNA replication.

Artemisinin Mechanism of Action: Heme-Activated Free Radical Generation

While not a quinoline itself, the artemisinin class of antimalarials is often used in combination with quinoline derivatives. Its mechanism is believed to involve the activation of its endoperoxide bridge by heme-iron within the parasite, leading to the generation of highly reactive free radicals. These radicals then damage parasite proteins and other macromolecules, causing cell death.[24][25][26][27][28]

Artemisinin_Mechanism cluster_Parasite Malaria Parasite Artemisinin Artemisinin (Endoperoxide bridge) Heme_Iron Heme-Iron (Fe2+) Artemisinin->Heme_Iron Activation Activated_Artemisinin Activated Artemisinin (Free Radicals) Heme_Iron->Activated_Artemisinin Parasite_Proteins Parasite Proteins Activated_Artemisinin->Parasite_Proteins Alkylation and Oxidative Damage Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death

Caption: Artemisinin's free radical-mediated killing of the malaria parasite.

Conclusion

From its humble origins in coal tar to its current status as a privileged scaffold in drug discovery, the journey of quinoline is a testament to the power of organic chemistry to address critical challenges in human health. The foundational synthetic methods developed over a century ago continue to be refined and utilized, while our understanding of the intricate mechanisms by which quinoline derivatives exert their biological effects deepens. For researchers, scientists, and drug development professionals, the quinoline core remains a fertile ground for innovation, promising the development of new and improved therapeutics for a wide range of diseases. This guide serves as a comprehensive resource to appreciate the rich history and ongoing significance of this remarkable class of compounds.

References

Theoretical Framework for the Analysis of 6,8-Dimethylquinolin-3-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Direct theoretical studies on 6,8-Dimethylquinolin-3-ol are not extensively available in the current body of scientific literature. This document, therefore, serves as a comprehensive methodological guide, outlining a robust framework for the theoretical and computational investigation of this molecule. The protocols and data presentation formats detailed herein are based on established best practices in computational chemistry and drug discovery, drawing parallels from studies on analogous quinoline derivatives.

Proposed Computational Workflow

A systematic computational analysis of this compound would be initiated with geometry optimization, followed by a series of quantum chemical calculations to elucidate its electronic structure, reactivity, and potential biological interactions. This workflow is designed to provide a foundational understanding of the molecule's properties.

Computational_Workflow A Initial Structure Generation (this compound) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy) B->C D Electronic Properties Analysis (HOMO, LUMO, ESP) B->D E Spectroscopic Prediction (IR, Raman, NMR) B->E G Molecular Docking Simulation (Target Protein Identification) B->G F Reactivity Descriptor Calculation (Chemical Hardness, Electrophilicity) D->F H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H

Caption: Proposed computational workflow for this compound.

Hypothetical Data Presentation

To facilitate comparative analysis, all quantitative data derived from computational studies should be systematically tabulated. The following tables exemplify the structured presentation of such data.

Table 1: Calculated Electronic Properties
PropertyValue (a.u.)Value (eV)
Energy of HOMOTBDTBD
Energy of LUMOTBDTBD
HOMO-LUMO Energy Gap (ΔEH-L)TBDTBD
Ionization Potential (I)TBDTBD
Electron Affinity (A)TBDTBD
Electronegativity (χ)TBDTBD
Chemical Hardness (η)TBDTBD
Chemical Softness (S)TBDTBD
Global Electrophilicity Index (ω)TBDTBD
Table 2: Predicted Spectroscopic Data
SpectrumKey Vibrational Frequencies (cm⁻¹) / Chemical Shifts (ppm)
FT-IRTBD
FT-RamanTBD
¹H-NMRTBD
¹³C-NMRTBD

Methodological Protocols

Detailed protocols are crucial for the reproducibility of theoretical studies. The following outlines the proposed computational methodologies.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Initial Geometry: The 3D structure of this compound will be constructed using GaussView 6 or a comparable molecular editor.

  • Methodology: The geometry will be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: The 6-311++G(d,p) basis set will be employed to provide a good balance between accuracy and computational cost for both geometry optimization and subsequent electronic property calculations.

  • Solvation Model: To simulate a physiological environment, the polarizable continuum model (PCM) using the integral equation formalism variant (IEFPCM) with water as the solvent can be applied.

  • Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, key electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map will be calculated. Reactivity descriptors will be derived from the HOMO and LUMO energies.[1]

Molecular Docking
  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Ligand Preparation: The optimized 3D structure of this compound will be prepared by adding polar hydrogens and assigning Gasteiger charges.

  • Target Selection: Based on the activities of structurally similar quinoline compounds, potential protein targets will be identified from the Protein Data Bank (PDB). For instance, given the antibacterial potential of some quinolones, bacterial enzymes like DNA gyrase could be selected.[2][3]

  • Grid Generation: A docking grid will be defined around the active site of the target protein.

  • Docking Execution: The docking simulation will be performed to predict the binding affinity and pose of this compound within the active site of the target protein.

  • Analysis: The resulting poses and their corresponding binding energies will be analyzed to identify the most favorable interactions.

Potential Signaling Pathway Investigation

Should preliminary in-vitro studies suggest biological activity for this compound, a subsequent investigation into its mechanism of action would be warranted. For example, if the compound were to exhibit anti-inflammatory properties, its effect on a pathway such as the NF-κB signaling cascade could be explored.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_Ub Ub-IκB IkB_P->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation IkB_NF_kB IκB-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB releases Gene_Expression Gene Expression (Inflammatory Cytokines) NF_kB_n->Gene_Expression induces

Caption: Hypothetical NF-κB signaling pathway for investigation.

Conclusion

While direct experimental and theoretical data for this compound are pending, this whitepaper provides a comprehensive and actionable framework for its in-silico investigation. The proposed workflow, data structuring, and detailed protocols offer a clear path for researchers to elucidate the molecule's electronic, spectroscopic, and potential pharmacological properties. The successful execution of these theoretical studies will be pivotal in guiding future experimental work and unlocking the potential of this novel quinoline derivative.

References

Navigating the Acquisition of 6,8-Dimethylquinolin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the procurement and hypothetical synthesis of the novel compound 6,8-Dimethylquinolin-3-ol. This document provides insights into custom synthesis services, a plausible synthetic route, and comparative data on structurally related analogs.

Introduction: this compound is a quinoline derivative of interest for which direct commercial suppliers have not been identified. This guide serves as a practical resource for researchers seeking to obtain this compound. The primary route for acquiring this compound is through custom chemical synthesis. This document outlines the necessary steps to engage with a custom synthesis provider, presents a scientifically grounded, hypothetical synthesis protocol, and provides valuable data on commercially available, structurally analogous compounds to inform research and development efforts.

Section 1: Procuring this compound via Custom Synthesis

Table 1: Selected Custom Chemical Synthesis Providers

Company NameServices OfferedKey Features
Enamine Custom synthesis of a wide variety of organic compounds from milligram to kilogram scale.Expertise in multistep organic synthesis, asymmetric synthesis, and the synthesis of organoelemental compounds.
Life Chemicals Comprehensive custom synthesis for drug discovery, medicinal chemistry, and materials science.Over 30 years of experience, offering both fixed-price and Full-Time Equivalent (FTE) models.
Charles River Laboratories Integrated and fee-for-service synthetic chemistry, from small-scale hit identification to kilogram-scale API synthesis.Chemists with extensive industry experience in pharmaceutical and biotech sectors.
BOC Sciences Custom chemical synthesis and manufacturing for various industries, including biotechnology and pharmaceuticals.Offers services from milligram to kilogram scale and provides detailed analytical data.
OTAVAchemicals Custom synthesis of organic molecules for biotech and pharmaceutical applications, including fluorescent dyes.Over 20 years of experience with research facilities in North America and Europe.

When approaching a custom synthesis provider, researchers should be prepared to provide the chemical structure, desired quantity, and required purity of this compound. A proposed synthetic route, such as the one detailed in Section 2, can facilitate the initial discussion and quoting process.

Section 2: Hypothetical Synthesis of this compound

A plausible and well-established method for the synthesis of substituted quinolinols is the Combes quinoline synthesis . This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of this compound, the starting materials would be 2,4-dimethylaniline and a suitable β-ketoester, such as diethyl malonate.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the initial condensation of 2,4-dimethylaniline with diethyl malonate to form an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product 2_4_dimethylaniline 2,4-Dimethylaniline enamine_intermediate Enamine Intermediate 2_4_dimethylaniline->enamine_intermediate Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->enamine_intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->enamine_intermediate heat Heat target_compound This compound heat->target_compound enamine_intermediate->target_compound Intramolecular Cyclization

Proposed Combes synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a temperature of 120-140°C and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude enamine intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Cyclization to this compound

  • To the crude enamine intermediate, slowly add a larger quantity of concentrated sulfuric acid or polyphosphoric acid (PPA) with cooling in an ice bath.

  • After the addition is complete, heat the mixture to 180-200°C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated solid product, this compound, can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Section 3: Physicochemical Data of Structurally Related Analogs

To provide a frame of reference for researchers, the following tables summarize the physicochemical properties of commercially available dimethyl- and hydroxy-quinoline derivatives that are structurally related to this compound.

Table 2: Properties of Commercially Available Dimethyl-Substituted Quinolinols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
6,8-Dimethyl-2(1H)-quinolinone54904-39-1C₁₁H₁₁NO173.21-ECHEMI[1]
6,8-Dimethyl-4-hydroxyquinoline203626-58-8C₁₁H₁₁NO173.21≥95%CymitQuimica[2]
5,7-Dimethyl-8-quinolinol37873-29-3C₁₁H₁₁NO173.21≥98.0% (GC)Sigma-Aldrich[3]

Table 3: Properties of Other Commercially Available Hydroxyquinolines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
8-Hydroxyquinoline148-24-3C₉H₇NO145.16-MedChemExpress[4]
2-Hydroxyquinoline59-31-4C₉H₇NO145.16-DrugBank Online[5]
5,7-Dinitroquinolin-8-ol1084-32-8C₉H₅N₃O₅235.15≥98%ChemScene[6]
5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol747408-78-2C₁₂H₁₂Cl₂N₂O--CAS Common Chemistry[7]

Section 4: General Workflow for Novel Compound Evaluation

The acquisition of a novel compound like this compound is the first step in a broader research and development pipeline. The following diagram illustrates a typical workflow for the evaluation of a new chemical entity.

G cluster_synthesis Compound Acquisition cluster_screening In Vitro Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Development custom_synthesis Custom Synthesis of This compound purification_characterization Purification and Structural Characterization (NMR, MS, etc.) custom_synthesis->purification_characterization primary_screening Primary Screening (Target-based or Phenotypic) purification_characterization->primary_screening secondary_assays Secondary Assays (Dose-response, Selectivity) primary_screening->secondary_assays mechanism_of_action Mechanism of Action Studies secondary_assays->mechanism_of_action adme_tox ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) mechanism_of_action->adme_tox in_vivo_efficacy In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo_efficacy clinical_trials Clinical Trials (Phase I, II, III) in_vivo_efficacy->clinical_trials

General workflow for the evaluation of a novel chemical entity.

References

A Technical Guide to the Purity Standards of 6,8-Dimethylquinolin-3-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dimethylquinolin-3-ol is a substituted quinoline derivative. The quinoline ring system is a prominent scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given its structural similarity to other biologically active quinolinols, this compound is a compound of interest for research and drug development. Ensuring the purity of this compound is critical for obtaining reliable and reproducible results in preclinical studies and for guaranteeing safety and efficacy in potential therapeutic applications.

This technical guide provides a comprehensive overview of the proposed purity standards for this compound, including analytical methodologies for purity determination, potential impurities, and recommended acceptance criteria for research-grade and preclinical-grade material.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.[5][]

1.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and quantifying impurities. Gas Chromatography (GC) may be used for the analysis of volatile impurities.

1.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and the detection of structural isomers and other impurities.[7][8] Mass Spectrometry (MS) is used to confirm the molecular weight and identify impurities.[8]

1.3. Other Techniques

Other analytical techniques such as elemental analysis and infrared (IR) spectroscopy can provide additional information to confirm the identity and purity of the compound.[9][10]

Potential Impurities

Impurities in this compound can originate from the synthetic route and subsequent degradation. Common synthesis methods for quinolines include the Skraup, Doebner-von Miller, and Combes syntheses.[11][12][13][14][15] Based on these, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Reaction intermediates that were not fully converted to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Isomers: Positional isomers of the dimethylquinolinol.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Degradation products: Formed during storage or handling.

Proposed Purity Specifications

The following tables outline the proposed purity specifications for research-grade and preclinical-grade this compound.

Table 1: Proposed Purity Specifications for this compound

ParameterResearch GradePreclinical Grade
Appearance White to off-white solidWhite to off-white solid
Identity (by ¹H NMR and MS) Conforms to structureConforms to structure
Purity (by HPLC) ≥ 95.0%≥ 98.0%
Individual Impurity (by HPLC) ≤ 0.5%≤ 0.2%
Total Impurities (by HPLC) ≤ 2.0%≤ 1.0%
Residual Solvents Report≤ 0.5%
Water Content (by Karl Fischer) Report≤ 0.5%

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.[7][8]

4.3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI).

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Mode: Positive or negative ion mode, depending on the compound's properties.

Visualizations

Diagram 1: General Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling Structure_Verification Structure Verification NMR->Structure_Verification MS->Structure_Verification Final_Report Final Certificate of Analysis Purity_Assessment->Final_Report Impurity_Profiling->Final_Report Structure_Verification->Final_Report G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound (Hypothetical Inhibitor) Quinoline->PI3K

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 6,8-Dimethylquinolin-3-ol in various matrices. Two distinct analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control, and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The analyte is then detected and quantified by a UV detector at a wavelength of maximum absorbance.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid (analytical grade)

    • This compound reference standard

Experimental Protocol

3.1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to obtain a theoretical concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract the active ingredient with a known volume of methanol. Filter the extract through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm and 330 nm (based on typical quinolinol absorbance)
Data Presentation: Quantitative Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Preparation prep_sample->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection quantification Quantification detection->quantification

HPLC-UV Analytical Workflow.

Method 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic and toxicokinetic studies in drug development.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation using HPLC. The analyte and IS are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Materials
  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

    • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a structurally related quinoline derivative can be used.

Experimental Protocol

3.1. Preparation of Standard and QC Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the this compound working solutions to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

3.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.3. LC-MS/MS Conditions

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical) This compound: 174.1 > 131.1; IS: 177.1 > 134.1
Data Presentation: Quantitative Summary (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 15%
Matrix Effect Minimal and compensated by IS

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

LC-MS/MS Bioanalytical Workflow.

Application Notes and Protocols for 6,8-Dimethylquinolin-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications and experimental protocols for 6,8-Dimethylquinolin-3-ol are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of quinoline chemistry and provide a scientifically grounded framework for its potential uses in organic synthesis. These are intended as illustrative examples and starting points for research and development.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The presence of a hydroxyl group at the 3-position and two methyl groups on the benzene ring at positions 6 and 8 makes this compound an attractive, albeit underexplored, building block for the synthesis of novel compounds with potential biological activity. The methyl groups can enhance solubility in organic solvents and introduce steric and electronic modifications, while the hydroxyl group serves as a versatile handle for further chemical transformations.

Potential Synthetic Applications

The primary utility of this compound in organic synthesis is as a scaffold for the creation of more complex molecules. Its key reactive site is the hydroxyl group at the 3-position, which can undergo a variety of transformations.

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into ethers, providing access to a range of derivatives with potentially altered biological activities and physicochemical properties.

  • Esterification: Reaction with carboxylic acids or their derivatives can yield esters, which can be useful as prodrugs or as intermediates for further functionalization.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or triflate. This activates the 3-position for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, thiols, and halides.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups can activate the quinoline ring towards electrophilic substitution, although the directing effects would need to be determined experimentally.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound is via a variation of the Conrad-Limpach or Friedländer synthesis. A potential pathway starting from the commercially available 2,4-dimethylaniline is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Thermal Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis and Decarboxylation cluster_product Final Product 2_4_dimethylaniline 2,4-Dimethylaniline condensation Condensation (e.g., Gould-Jacobs reaction conditions) 2_4_dimethylaniline->condensation diethyl_malonate Diethyl malonate diethyl_malonate->condensation intermediate_enamine Intermediate Enamine Ester condensation->intermediate_enamine cyclization Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) intermediate_enamine->cyclization intermediate_quinolone Ethyl 6,8-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate cyclization->intermediate_quinolone hydrolysis_decarboxylation Hydrolysis and Decarboxylation (e.g., aq. HBr or H2SO4, heat) intermediate_quinolone->hydrolysis_decarboxylation product This compound hydrolysis_decarboxylation->product

Figure 1: Proposed synthetic pathway to this compound.

Experimental Protocols (Illustrative Examples)

The following protocols are generalized procedures for the potential application of this compound as a synthetic intermediate.

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of 3-alkoxy-6,8-dimethylquinolines.

Workflow Diagram:

G start Start: this compound dissolve Dissolve in anhydrous DMF start->dissolve add_base Add base (e.g., NaH or K2CO3) Stir at room temperature dissolve->add_base add_alkyl_halide Add alkyl halide (R-X) Heat as required add_base->add_alkyl_halide monitor Monitor reaction by TLC add_alkyl_halide->monitor quench Quench with water monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (Water, Brine) extract->wash dry_concentrate Dry (Na2SO4), filter, and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: 3-Alkoxy-6,8-dimethylquinoline purify->end

Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6,8-dimethylquinolin-3-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, published method for this specific compound, the following protocol is a well-established synthetic strategy adapted from the general principles of the Combes quinoline synthesis. This approach involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization.[1][2][3]

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3,5-DimethylanilineC₈H₁₁N121.18Liquid
Diethyl malonateC₇H₁₂O₄160.17Liquid
This compoundC₁₁H₁₁NO173.21Solid (Predicted)

Experimental Protocol: A Proposed Synthetic Route via Combes Synthesis

The proposed synthesis of this compound is a multi-step process beginning with the reaction of 3,5-dimethylaniline with diethyl malonate to form an enamine intermediate. This is followed by a high-temperature cyclization and subsequent hydrolysis and decarboxylation to yield the target compound. This method is a variation of the Conrad-Limpach-Knorr synthesis, which is closely related to the Combes synthesis.

Step 1: Synthesis of Diethyl ((3,5-dimethylphenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess diethyl malonate can be removed under reduced pressure. The crude product, diethyl ((3,5-dimethylphenyl)amino)methylenemalonate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

  • The crude enamine from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a round-bottom flask fitted with a distillation apparatus.

  • Heat the mixture to a high temperature (typically 240-260 °C). Ethanol will begin to distill off as the cyclization proceeds.

  • Maintain this temperature for 30-60 minutes until the evolution of ethanol ceases.

  • Allow the reaction mixture to cool to below 100 °C and then add a sufficient amount of hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry. This yields ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid

  • Suspend the ethyl ester from the previous step in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed. The reaction can be monitored by TLC.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Decarboxylation to 6,8-Dimethylquinolin-4-ol

  • The 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid is heated above its melting point (typically in a high-boiling solvent like diphenyl ether or by direct heating) to induce decarboxylation.

  • The reaction is complete when the evolution of carbon dioxide ceases.

  • The crude 6,8-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 5: Conversion to this compound (Hypothetical Reduction)

The conversion of a 4-hydroxyquinoline to a 3-hydroxyquinoline is not a straightforward transformation and would likely require a multi-step sequence that is beyond a standard protocol. A plausible, though unvalidated, route could involve:

  • Conversion of the 4-hydroxyl group to a better leaving group (e.g., a triflate).

  • Reduction of the 4-triflate to remove the oxygen functionality.

  • Selective oxidation at the 3-position of the quinoline ring, which is challenging.

Given the complexity and lack of established procedures for this final transformation, the protocol focuses on the synthesis of the 6,8-dimethylquinolin-4-ol intermediate, which is a more synthetically accessible analogue. For the direct synthesis of a 3-hydroxyquinoline, a different synthetic strategy, such as a modified Friedländer synthesis with a custom α-hydroxy ketone, would need to be developed.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 6,8-dimethylquinolin-4-ol, an intermediate in the potential synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation cluster_final Target Compound A 3,5-Dimethylaniline C Diethyl ((3,5-dimethylphenyl)amino)methylenemalonate A->C Heat (140-150 °C) B Diethyl malonate B->C Heat (140-150 °C) D Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate C->D High Temp. (240-260 °C) E 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid D->E NaOH (aq), Reflux F 6,8-Dimethylquinolin-4-ol E->F Heat, Decarboxylation G This compound F->G Multi-step (Hypothetical)

Caption: Proposed synthetic workflow for this compound via a Combes-type synthesis.

References

6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Hydroxyquinolines in Medicinal Chemistry

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant therapeutic applications. The introduction of a hydroxyl group, as seen in hydroxyquinolines, enhances the molecule's ability to form hydrogen bonds and chelate metal ions, which are crucial mechanisms for various biological activities.[1] Derivatives of hydroxyquinoline have been extensively studied and have shown promise as antimicrobial, anticancer, and antineurodegenerative agents.[2][3] The addition of dimethyl groups can further modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

Application Notes for Related Compounds

While specific data for 6,8-Dimethylquinolin-3-ol is unavailable, the following sections detail the known applications and experimental data for structurally related compounds.

3-Hydroxyquinoline: A Versatile Precursor

3-Hydroxyquinoline serves as a fundamental building block in the synthesis of more complex molecules with therapeutic potential. It is a known human metabolite of quinoline and has been utilized in the preparation of cyclic peptides with antitumor functionality.[4][5]

Dimethyl-Substituted Hydroxyquinolines

Various dimethyl-substituted hydroxyquinolines have been synthesized and evaluated for their biological activities. For instance, derivatives of 7,8-dimethylquinoline have been investigated as potential antimicrobial and antifungal agents.[6] A commercially available compound, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid , represents a close structural analog to the topic compound and could serve as a starting point for synthetic efforts.[7]

Quantitative Data for Related Hydroxyquinoline Derivatives

The following table summarizes the biological activity of various hydroxyquinoline derivatives to provide a comparative overview.

Compound/DerivativeTarget/ActivityAssay TypeResult (IC₅₀/MIC)Reference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridAntibacterial (S. epidermidis, S. aureus, E. faecalis, E. faecium)Minimum Inhibitory Concentration (MIC)4 - 16 µg/mL[2]
3-Cl-2-F and 3,4,5-Cl substituted 8-hydroxyquinoline derivativesAntiviral (H5N1)Virus Growth Inhibition91.2% and 9.7% inhibition respectively[8]
3,4,5-Trisubstituted triazole derivatives of 8-hydroxyquinolineAntifungal (Candida species)Minimum Inhibitory Concentration (MIC)31.25 - 1000 µg/mL[8]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the parent scaffold, 3-Hydroxyquinoline, and a general protocol for assessing the antimicrobial activity of quinoline derivatives.

Synthesis of 3-Hydroxyquinoline

This protocol is adapted from a known procedure for the synthesis of 3-hydroxyquinoline from quinoline-3-boronic acid.[4]

Materials:

  • Quinoline-3-boronic acid

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Carbon nanotube-chitosan (CNT-Chit) film

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (dilute aqueous solution)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add quinoline-3-boronic acid (1.0 mmol), CuSO₄·5H₂O (0.02 g, 0.1 mmol), CNT-Chit film (10.0 mg), KOH (0.17 g, 3.0 mmol), and deionized water (5.00 mL).

  • Stir the reaction mixture openly at room temperature for 24 hours.

  • Upon completion of the reaction, filter the mixture and wash the solid residue with deionized water.

  • Acidify the filtrate to a pH of 2-3 with dilute aqueous hydrochloric acid.

  • Extract the acidified filtrate with diethyl ether (3 x 10 mL).

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an eluent of 70% hexane and 30% ethyl acetate (v/v) to yield 3-hydroxyquinoline as an off-white solid.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (e.g., a synthesized quinoline derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for biological evaluation.

Synthesis_of_3_Hydroxyquinoline cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product Quinoline-3-boronic acid Quinoline-3-boronic acid reagents CuSO4·5H2O, CNT-Chit film, KOH Deionized water, Room Temperature, 24h Quinoline-3-boronic acid->reagents 3-Hydroxyquinoline 3-Hydroxyquinoline reagents->3-Hydroxyquinoline

Synthetic pathway for 3-Hydroxyquinoline.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of This compound and Analogs purification Purification and Structural Confirmation (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria, Fungi) purification->antimicrobial anticancer Antiproliferative Assays (Cancer Cell Lines) purification->anticancer moa Mechanism of Action Studies (e.g., Kinase Inhibition) antimicrobial->moa anticancer->moa adme ADME/Tox Profiling moa->adme

Workflow for the biological evaluation of novel quinoline derivatives.

References

Application Note: Enhanced Detection of 6,8-Dimethylquinolin-3-ol via Pre-column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6,8-Dimethylquinolin-3-ol is a heterocyclic compound of interest in pharmaceutical and chemical research. Its native fluorescence and UV absorbance can be insufficient for sensitive quantification in complex biological or environmental matrices. To overcome this limitation, a pre-column derivatization method using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is presented. Dansyl chloride reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent and readily ionizable derivative. This derivatization significantly enhances the detection sensitivity for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS). This application note provides a detailed protocol for the derivatization of this compound and subsequent analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the hydroxyl group of this compound on the sulfonyl chloride of dansyl chloride under alkaline conditions. The resulting dansylated derivative exhibits strong fluorescence, with excitation and emission maxima typically in the range of 330-360 nm and 510-540 nm, respectively, allowing for highly sensitive and selective detection. The bulky, non-polar nature of the dansyl group also improves the chromatographic retention of the analyte on reversed-phase HPLC columns.

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • Dansyl chloride (derivatization grade, ≥99%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Sodium carbonate (Na₂CO₃), anhydrous, analytical grade

  • Formic acid (FA), LC-MS grade

  • Nitrogen gas, high purity

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (2 mL)

2. Preparation of Solutions

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at 4°C in the dark. Prepare working standards by serial dilution of the stock solution with methanol.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily. Dissolve 25 mg of dansyl chloride in 5 mL of acetonitrile. Protect from light.

  • Sodium Bicarbonate/Carbonate Buffer (100 mM, pH 9.5): Dissolve 0.42 g of sodium bicarbonate and 0.53 g of sodium carbonate in 100 mL of water. Adjust pH if necessary.

  • Quenching Solution (5% Formic Acid in Water, v/v): Add 5 mL of formic acid to 95 mL of water.

3. Derivatization Protocol

  • Pipette 50 µL of the this compound standard solution or sample extract into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the 100 mM sodium bicarbonate/carbonate buffer (pH 9.5).

  • Add 100 µL of the 5 mg/mL dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the 5% formic acid solution to quench the reaction and neutralize the excess base.

  • Vortex for 10 seconds.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of methanol:water (50:50, v/v).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC analysis.

4. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 525 nm

Data Presentation

Table 1: Chromatographic and Spectroscopic Properties of Dansylated this compound (Representative Data)

ParameterValueReference
Retention Time (min)~12.5(Estimated based on similar compounds)
Excitation Maximum (nm)340[1]
Emission Maximum (nm)525[1]
Limit of Detection (LOD)~50 pg/mL(Estimated based on similar compounds)
Limit of Quantification (LOQ)~150 pg/mL(Estimated based on similar compounds)

Table 2: Optimization of Derivatization Reaction Conditions (Example Data)

ParameterCondition 1Condition 2Condition 3Optimal Condition
pH 8.59.510.59.5
Relative Peak Area78%100%92%
Temperature (°C) 40608060
Relative Peak Area85%100%95% (with degradation)
Time (min) 15306030
Relative Peak Area75%100%100%
Dansyl-Cl:Analyte Ratio (molar) 10:150:1100:150:1
Relative Peak Area82%100%100%

Mandatory Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound Derivative Dansylated this compound (Highly Fluorescent) Analyte->Derivative + Reagent (Alkaline pH, 60°C) Reagent Dansyl Chloride

Caption: Derivatization reaction of this compound.

Experimental_Workflow start Sample/Standard Preparation derivatization Derivatization: 1. Add Buffer (pH 9.5) 2. Add Dansyl Chloride 3. Incubate at 60°C for 30 min start->derivatization quench Quench Reaction (Formic Acid) derivatization->quench drydown Solvent Evaporation (Nitrogen Stream) quench->drydown reconstitute Reconstitution (50:50 MeOH:Water) drydown->reconstitute hplc HPLC-FLD Analysis reconstitute->hplc data Data Acquisition & Analysis hplc->data

Caption: Experimental workflow for derivatization and analysis.

Conclusion

The described method provides a robust and highly sensitive approach for the quantification of this compound. Pre-column derivatization with dansyl chloride significantly enhances the detectability of the analyte, making it suitable for trace-level analysis in various complex matrices. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-FLD instrumentation. Further optimization may be required depending on the specific sample matrix and analytical instrumentation used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,8-Dimethylquinolin-3-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a plausible synthetic route analogous to the Gould-Jacobs reaction, which is a common method for quinoline synthesis.

Plausible Synthetic Route:

A common and adaptable method for constructing the quinoline core is the reaction of an aniline with a β-dicarbonyl compound, followed by cyclization. For this compound, a logical starting point is the reaction of 2,4-dimethylaniline with a suitable malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a series of transformations.

Issue 1: Low Yield of the Initial Condensation Product

Question: I am seeing a low yield of the initial condensation product between 2,4-dimethylaniline and diethyl ethoxymethylenemalonate. What are the possible causes and solutions?

Answer:

Low yields in the initial condensation step can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sub-optimal Temperature: The temperature may be too low for an efficient reaction.

    • Solution: While the reaction can proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly improve the rate and yield.

  • Steric Hindrance: The methyl groups on the 2,4-dimethylaniline may cause some steric hindrance.

    • Solution: Using a slight excess of the more volatile reactant (diethyl ethoxymethylenemalonate) can help drive the reaction to completion.

  • Moisture: The presence of water can hydrolyze the diethyl ethoxymethylenemalonate.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

ParameterRecommended Condition
Reactant Ratio 1 : 1.1 (2,4-dimethylaniline : diethyl ethoxymethylenemalonate)
Temperature 50 - 80 °C
Reaction Time 2 - 6 hours (monitor by TLC)
Solvent Toluene or solvent-free
Issue 2: Poor Yield During the Cyclization Step

Question: The cyclization of the intermediate to form the quinoline ring is giving me a low yield. What can I do to improve this?

Answer:

The high-temperature cyclization is often the most critical and lowest-yielding step.

  • Insufficient Temperature: The cyclization requires a high temperature to proceed efficiently.

    • Solution: The reaction is typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A, with temperatures ranging from 240-260 °C. Ensure the temperature is maintained consistently.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Solution: Optimize the reaction time. Shorter times may lead to incomplete cyclization, while longer times can cause decomposition of the product. A typical range is 15-30 minutes at the target temperature.

  • Side Reactions: At high temperatures, side reactions such as charring and polymerization can occur.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Rapid and efficient heating to the target temperature can also minimize the time the reactants are exposed to intermediate, potentially side-reaction-prone temperatures.

ParameterRecommended Condition
Solvent Diphenyl ether or Dowtherm A
Temperature 240 - 260 °C
Reaction Time 15 - 30 minutes
Atmosphere Inert (Nitrogen or Argon)
Issue 3: Difficulty with Hydrolysis and Decarboxylation

Question: I am having trouble with the final hydrolysis and decarboxylation steps to obtain the 3-hydroxyquinoline. What are the common pitfalls?

Answer:

  • Incomplete Hydrolysis: The ester group at the 3-position needs to be completely hydrolyzed to the carboxylic acid before decarboxylation.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or water. Refluxing for several hours is typically required. Monitor the disappearance of the ester starting material by TLC.

  • Difficulty with Decarboxylation: The decarboxylation of the resulting 3-carboxy-quinolin-4-ol may require high temperatures.

    • Solution: After acidification of the hydrolyzed product to precipitate the carboxylic acid, the dried acid can be heated neat or in a high-boiling solvent like diphenyl ether until carbon dioxide evolution ceases. Temperatures of 250-300 °C are often necessary.

StepReagentsConditions
Hydrolysis NaOH or KOH (excess) in Ethanol/WaterReflux for 2-4 hours
Decarboxylation Heat (neat or in diphenyl ether)250 - 300 °C

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted quinolin-3-ols?

A1: While direct syntheses of quinolin-3-ols can be challenging, a common strategy involves the construction of a quinoline ring with a precursor functional group at the 3-position that can be converted to a hydroxyl group. A plausible and adaptable approach is a modification of the Gould-Jacobs synthesis. This involves the condensation of a substituted aniline (like 2,4-dimethylaniline) with an ethoxymethylenemalonate ester, followed by high-temperature cyclization, hydrolysis of the resulting ester, and decarboxylation.

Q2: Why is the yield of my quinoline synthesis often low?

A2: Low yields in quinoline synthesis, particularly in classical methods like the Gould-Jacobs or Combes reactions, are often due to the harsh conditions required for the cyclization step. High temperatures (often exceeding 250 °C) can lead to decomposition of starting materials and products, as well as the formation of tarry by-products.[1] Optimizing the temperature and reaction time for the cyclization is crucial for improving the yield.

Q3: Can microwave synthesis be used to improve the yield?

A3: Yes, microwave-assisted synthesis has been shown to improve yields and dramatically shorten reaction times for quinoline synthesis.[2][3] Microwave heating can provide rapid and uniform heating to the high temperatures required for cyclization, which can minimize the formation of degradation products that often result from prolonged heating in conventional methods.

Q4: How can I purify the final this compound product?

A4: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of solvents. Column chromatography using silica gel may also be an effective method for removing impurities. The choice of eluent for chromatography will depend on the polarity of the product and impurities.

Q5: Are there alternative synthetic strategies I should consider?

A5: Yes, other named reactions for quinoline synthesis could be adapted. The Combes synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions, is a viable alternative. For the synthesis of a 3-hydroxyquinoline, a malonic ester derivative could potentially be used as the β-dicarbonyl component. The Camps cyclization is another method that yields hydroxyquinolines from o-acylaminoacetophenones.[4]

Experimental Protocols

Proposed Synthesis of this compound via a Gould-Jacobs-type Reaction

Step 1: Synthesis of Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

  • In a flask suitable for high-temperature reactions, add the product from Step 1 to a high-boiling solvent such as diphenyl ether (approximately 10 times the weight of the intermediate).

  • Heat the mixture rapidly with vigorous stirring to 250-260 °C under an inert atmosphere.

  • Maintain this temperature for 15-30 minutes.

  • Allow the reaction mixture to cool to below 100 °C and add hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration and wash with hexane.

Step 3: Hydrolysis to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid

  • Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the solid has dissolved and the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry thoroughly.

Step 4: Decarboxylation to 6,8-Dimethylquinolin-4-ol

  • Place the dried carboxylic acid from Step 3 in a flask and heat it to 280-300 °C (either neat or in a small amount of diphenyl ether) until the evolution of CO2 ceases.

  • The resulting product is 6,8-Dimethylquinolin-4-ol. Purify by recrystallization.

Note on Isomer Formation: The above protocol is based on the well-established Gould-Jacobs reaction, which typically yields 4-hydroxyquinolines. The synthesis of the desired this compound may require a different synthetic strategy or further synthetic steps to isomerize the hydroxyl group. The Combes or Camps reactions might be more direct routes to explore for the 3-hydroxy isomer.

Visualizations

G cluster_workflow Proposed Synthetic Workflow for this compound A 2,4-Dimethylaniline + Diethyl Ethoxymethylenemalonate B Condensation A->B C Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate B->C D High-Temperature Cyclization C->D E Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate D->E F Hydrolysis E->F G 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid F->G H Decarboxylation G->H I 6,8-Dimethylquinolin-4-ol H->I J Isomerization/Further Steps I->J Potential Requirement K Target: this compound J->K

Caption: Proposed synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Step Which Step? Start->Step Condensation Initial Condensation Step->Condensation Condensation Cyclization Cyclization Step->Cyclization Cyclization Hydrolysis Hydrolysis/Decarboxylation Step->Hydrolysis Hydrolysis/ Decarboxylation Check_Cond Check Temp, Time, Purity of Reagents Condensation->Check_Cond Check_Cycl Check Temp, Time, Inert Atmosphere Cyclization->Check_Cycl Check_Hyd Check Base Excess, Reflux Time, Decarboxylation Temp Hydrolysis->Check_Hyd Solution_Cond Increase Temp/Time, Use Anhydrous Conditions Check_Cond->Solution_Cond Solution_Cycl Optimize Temp/Time, Use High-Boiling Solvent Check_Cycl->Solution_Cycl Solution_Hyd Ensure Complete Hydrolysis Before Decarboxylation Check_Hyd->Solution_Hyd

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6,8-Dimethylquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound that might influence purification?

A1: this compound is often synthesized using variations of the Doebner-von Miller reaction.[1][2] This reaction involves the condensation of an aniline (2,4-dimethylaniline) with an α,β-unsaturated carbonyl compound. The nature of the reactants and the acidic conditions can lead to the formation of various side products, making purification challenging.

Q2: What are the likely impurities I might encounter after the synthesis of this compound?

A2: Based on the Doebner-von Miller reaction mechanism, potential impurities include:

  • Unreacted starting materials: 2,4-dimethylaniline and precursors to the α,β-unsaturated carbonyl compound.

  • Isomeric quinolines: Side reactions can potentially lead to the formation of other dimethyl-substituted quinolinol isomers.

  • Polymeric/tar-like substances: Acid-catalyzed polymerization of reactants and intermediates is a common issue in this synthesis.[3]

  • Oxidation byproducts: The reaction often involves an oxidizing agent, which can lead to over-oxidation of the desired product or other species.

Q3: What is the general solubility profile of this compound?

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of quinoline derivatives. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid for MS compatibility) can be effective.[3] Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring reaction progress and guiding purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Oily or Tarry Crude Product Formation of polymeric side products or residual high-boiling starting materials.1. Trituration: Attempt to solidify the product by triturating the crude oil with a non-polar solvent like hexane or petroleum ether. 2. Aqueous Workup: Perform an aqueous workup, adjusting the pH to precipitate the product while keeping impurities in the aqueous or organic layer. 3. Column Chromatography: If trituration fails, proceed directly to column chromatography.
Poor Separation in Column Chromatography Inappropriate solvent system or stationary phase.1. Solvent System Optimization: Use TLC to screen for an optimal solvent system that provides good separation between the product and impurities. Start with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). 2. Stationary Phase Selection: Silica gel is a common choice. If separation is still poor, consider using alumina or a reverse-phase C18 silica gel.
Product Co-elutes with an Impurity Impurity has a similar polarity to the product.1. Gradient Elution: Employ a shallow gradient elution in column chromatography to improve resolution. 2. Recrystallization: If the product is crystalline, attempt recrystallization from a suitable solvent or solvent mixture. Test solubility in various solvents to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures. 3. Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or preparative HPLC can be effective.[4]
Low Recovery After Purification Product loss during extraction, chromatography, or recrystallization.1. Extraction Efficiency: Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. 2. Chromatography Loading: Avoid overloading the chromatography column. 3. Recrystallization Solvent: Choose a recrystallization solvent that minimizes product loss in the mother liquor. Cooling the solution slowly can improve crystal formation and yield.
Product Appears Colored (Yellow/Brown) Presence of colored impurities or oxidation of the product.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling. 2. Work in an Inert Atmosphere: If the product is susceptible to air oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the column eluents). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, this is the stage to add activated charcoal and filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound trituration Trituration (Hexane/Pet. Ether) crude->trituration solid Solid Product trituration->solid Success oily Oily Residue trituration->oily Failure recrystallization Recrystallization solid->recrystallization column Column Chromatography oily->column column->recrystallization If solid pure Pure this compound column->pure If pure recrystallization->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Impure Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily/Tarry) is_pure Is the product pure after recrystallization? try_recrystallization->is_pure is_pure->column_chromatography No end_pure Pure Product is_pure->end_pure Yes column_chromatography->end_pure Successful Separation end_impure Further Purification Needed column_chromatography->end_impure Co-elution

Caption: Decision tree for troubleshooting the purification strategy.

References

stability of 6,8-Dimethylquinolin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 6,8-Dimethylquinolin-3-ol. The information is based on general knowledge of quinoline derivatives and established principles of chemical stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Quinoline derivatives, in general, can be susceptible to degradation under harsh environmental conditions. For instance, exposure to strong acidic or basic conditions, high temperatures, or UV light can lead to the degradation of the compound.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable. It is also recommended to protect the compound from light by using an amber-colored vial or by storing it in a light-blocking container.

Q3: I am observing a color change in my sample of this compound. What could be the cause?

A3: A color change, such as turning brown, can be an indication of degradation.[1] This is often due to oxidation or photodegradation upon exposure to air and light. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, to determine the extent of degradation.

Q4: Can this compound degrade in solution? If so, what solvents should I avoid?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation- Confirm the identity of the main peak using a reference standard. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Review storage conditions and sample handling procedures.
Loss of compound potency or activity Chemical instability leading to lower concentration of the active compound.- Re-quantify the compound using a validated analytical method. - Assess the stability of the compound under your specific experimental conditions (e.g., buffer, temperature). - Prepare fresh solutions from a new stock of the compound.
Inconsistent experimental results Instability of the compound during the experiment.- Evaluate the stability of this compound in your experimental media over the time course of the experiment. - Consider the use of antioxidants or light protection if oxidation or photodegradation is suspected.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to demonstrate how stability information would be presented.

Condition Duration Parameter % Recovery of this compound Appearance of Degradants
Acid Hydrolysis 24 hours0.1 M HCl at 60 °C85.2%Yes
Base Hydrolysis 24 hours0.1 M NaOH at 60 °C78.5%Yes
Oxidative 24 hours3% H₂O₂ at room temp65.7%Yes
Thermal 7 days80 °C (solid state)98.1%No
Photolytic 24 hoursUV light (254 nm)92.4%Yes

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 7 days. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

3. Analytical Method:

  • Analyze the stressed samples and a control sample (unstressed) by High-Performance Liquid Chromatography (HPLC).

  • A reverse-phase HPLC method is often suitable for quinoline derivatives.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 240 nm).[3]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

G Diagram 1: Hypothetical Degradation Pathway A This compound B Oxidized Derivative (e.g., N-oxide) A->B Oxidation (H₂O₂) C Hydrolytic Cleavage Product A->C Hydrolysis (Acid/Base) D Photodegradation Product (e.g., ring-opened) A->D UV Light

Caption: Hypothetical degradation pathways for this compound.

G Diagram 2: Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Interpretation G->H

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Dimethylquinolin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: While various methods exist for quinoline synthesis, the most probable routes for this compound are based on the principles of the Conrad-Limpach-Knorr Synthesis or the Gould-Jacobs Reaction . These classic methods involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by cyclization. For this compound, the starting aniline would be 2,4-dimethylaniline. The other reactant would be a carefully chosen three-carbon component that allows for the formation of the 3-hydroxy group.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: Common impurities often stem from incomplete reactions or side reactions. Depending on the specific synthetic pathway, you may encounter the following:

  • Unreacted Starting Materials: Residual 2,4-dimethylaniline and the β-dicarbonyl compound.

  • Intermediate Products: Incomplete cyclization can lead to the presence of enamine or anilide intermediates.

  • Isomeric Byproducts: Formation of other quinoline isomers, such as 4-hydroxy or 2-hydroxy derivatives, can occur depending on reaction conditions.[1]

  • Polymerization Products: Acid-catalyzed self-condensation of starting materials or intermediates can lead to polymeric tars.

  • Oxidation Products: The quinoline ring system can be susceptible to oxidation, leading to colored impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction progress. Use a suitable solvent system to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) can help visualize the spots. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Q4: What purification methods are recommended for this compound?

A4: Purification of the crude product is crucial to remove impurities. Common methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline product. A suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature should be used.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed.

  • Acid-Base Extraction: The basic nitrogen of the quinoline ring allows for purification by extraction into an acidic aqueous solution, followed by neutralization to precipitate the purified product. This can be effective for removing non-basic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect reaction temperature. 2. Inactive catalyst or reagents. 3. Insufficient reaction time. 4. Presence of moisture in the reaction.1. Optimize the reaction temperature. For Conrad-Limpach type reactions, temperature control is critical for regioselectivity.[1] 2. Use freshly distilled starting materials and ensure the catalyst is active. 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Strong acid catalyst leading to polymerization. 3. Presence of oxygen leading to oxidative polymerization.1. Carefully control the reaction temperature, especially during the cyclization step. 2. Use a milder acid catalyst or a lower concentration of the strong acid. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient work-up procedure.1. Increase the reaction time or temperature (with caution). 2. Optimize the extraction and washing steps during the work-up to remove unreacted starting materials.
Presence of Multiple Isomers in the Final Product 1. Lack of regioselectivity in the cyclization step.1. In a Conrad-Limpach synthesis, carefully control the reaction temperature. Lower temperatures generally favor the 4-hydroxyquinoline, while higher temperatures can lead to the 2-hydroxyquinoline isomer.[1] Fine-tuning the catalyst may also improve selectivity.

Experimental Protocols

A generalized experimental protocol for a Conrad-Limpach type synthesis of a hydroxyquinoline is provided below. This should be adapted and optimized for the specific synthesis of this compound.

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1.0 eq.) in a suitable solvent (e.g., toluene or ethanol).

  • Add the appropriate β-ketoester (1.1 eq.).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or iodine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete when the starting aniline spot disappears.

  • Once the condensation is complete, remove the solvent under reduced pressure.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture to a high temperature (typically 200-250 °C) to induce cyclization.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

TroubleshootingWorkflow start Synthesis of this compound Fails check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No temp Check Reaction Temperature check_yield->temp Yes reagents Verify Reagent and Catalyst Quality check_yield->reagents Yes time Optimize Reaction Time check_yield->time Yes tar Formation of Tar? check_purity->tar Yes isomers Isomeric Impurities? check_purity->isomers Yes starting_materials Unreacted Starting Materials? check_purity->starting_materials Yes purification Optimize Purification (Recrystallization, Chromatography) check_purity->purification No, other impurities optimize_temp Adjust Temperature temp->optimize_temp fresh_reagents Use Fresh/Purified Reagents reagents->fresh_reagents monitor_reaction Monitor by TLC/HPLC time->monitor_reaction tar->optimize_temp High Temp inert_atmosphere Use Inert Atmosphere tar->inert_atmosphere Oxidation isomers->optimize_temp starting_materials->monitor_reaction starting_materials->purification

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Potential Impurity Formation Pathways

ImpurityFormation aniline 2,4-Dimethylaniline enamine Enamine Intermediate aniline->enamine unreacted Unreacted Starting Materials aniline->unreacted polymer Polymeric Tars aniline->polymer Self-condensation ketoester β-Ketoester ketoester->enamine ketoester->unreacted ketoester->polymer Self-condensation product This compound (Desired Product) enamine->product Cyclization isomer Isomeric Quinolines (e.g., 2-OH, 4-OH) enamine->isomer Side Reaction incomplete_cyclization Incomplete Cyclization (Enamine remains) enamine->incomplete_cyclization Incomplete Reaction

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

optimizing reaction conditions for 6,8-Dimethylquinolin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6,8-Dimethylquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, ethyl 3-(2,4-dimethylanilino)acrylate. This intermediate then undergoes a thermal cyclization to yield ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate, which is subsequently hydrolyzed and decarboxylated to the final product, this compound.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: The cyclization of the intermediate derived from the asymmetrically substituted 2,4-dimethylaniline can lead to the formation of an undesired isomer, 5,7-Dimethylquinolin-3-ol.

  • High Reaction Temperatures: The thermal cyclization step requires high temperatures, often exceeding 250°C, which can lead to product degradation and the formation of side products.[2]

  • Reaction Stalling: The initial condensation reaction can sometimes be slow or incomplete, leading to low overall yields.

  • Purification: Separating the desired this compound from the 5,7-dimethyl isomer and other impurities can be challenging.

Q3: How can I improve the yield and reduce reaction times?

A3: Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving the yields of Gould-Jacobs reactions.[2][3][4][5] The use of microwave irradiation can provide rapid and uniform heating, which can promote the desired cyclization while minimizing the formation of degradation products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials and the formation of the intermediate and final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete initial condensation. - Suboptimal cyclization temperature. - Product degradation at high temperatures. - Inefficient hydrolysis or decarboxylation.- Ensure equimolar or a slight excess of diethyl ethoxymethylenemalonate in the initial step. - Optimize the cyclization temperature; consider a temperature screen from 230°C to 260°C. - Utilize microwave-assisted heating for the cyclization step to reduce reaction time and minimize degradation.[2][3][4][5] - Ensure complete hydrolysis by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate reaction time.
Formation of Isomeric Impurity (5,7-Dimethylquinolin-3-ol) - Lack of regioselectivity in the cyclization of the anilinoacrylate intermediate.- The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. While difficult to control completely, careful optimization of the cyclization temperature and solvent may favor the formation of the desired 6,8-isomer. - Employ careful purification techniques such as fractional crystallization or column chromatography to separate the isomers.
Reaction Stalls at the Intermediate Stage - Insufficient temperature for cyclization.- The cyclization step is thermally demanding. Ensure the reaction temperature is high enough (typically >240°C) for a sufficient duration.[2] - High-boiling point solvents like diphenyl ether can be used to achieve the necessary temperatures in conventional heating setups.
Dark-colored Reaction Mixture or Tar Formation - Product or intermediate decomposition at high temperatures.- Reduce the reaction time for the high-temperature cyclization step. - Consider using microwave synthesis to allow for precise temperature control and shorter reaction times.[2][3][4][5] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent. - Incomplete precipitation.- After hydrolysis and acidification, cool the solution on an ice bath to maximize precipitation of the product. - If the product remains in solution, extract with a suitable organic solvent. - For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2,4-dimethylanilino)acrylate (Intermediate)
  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The crude product is often a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate
  • Conventional Heating:

    • Add the crude ethyl 3-(2,4-dimethylanilino)acrylate to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 240-260°C and maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry.

  • Microwave-Assisted Heating:

    • Place the crude ethyl 3-(2,4-dimethylanilino)acrylate in a microwave-safe reaction vessel.

    • Heat the sample in a microwave reactor to 250°C for 10-20 minutes.[2]

    • After cooling, the solid product can be triturated with a solvent like acetonitrile or ethanol to isolate the cyclized product.

Step 3: Hydrolysis and Decarboxylation to this compound
  • Suspend the crude ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The precipitated this compound can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizing the Workflow and Logic

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Start 2,4-Dimethylaniline + Diethyl Ethoxymethylenemalonate Intermediate Ethyl 3-(2,4-dimethylanilino)acrylate Start->Intermediate Heat (100-120°C) CyclizedEster Ethyl 6,8-dimethyl-4- hydroxyquinoline-3-carboxylate Intermediate->CyclizedEster High Temp. (>240°C or MW) FinalProduct This compound CyclizedEster->FinalProduct 1. NaOH, Reflux 2. Acidify

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product CheckCondensation Incomplete Condensation? Start->CheckCondensation IsomerFormation Isomer Formation? Start->IsomerFormation CheckCyclization Incomplete Cyclization? CheckCondensation->CheckCyclization No Sol_Condensation Increase reaction time/temp for Step 1 CheckCondensation->Sol_Condensation Yes CheckHydrolysis Incomplete Hydrolysis? CheckCyclization->CheckHydrolysis No Sol_Cyclization Increase cyclization temp/time Consider Microwave CheckCyclization->Sol_Cyclization Yes Sol_Hydrolysis Increase base concentration/ reflux time for Step 3 CheckHydrolysis->Sol_Hydrolysis Yes TarFormation Tar/Degradation? IsomerFormation->TarFormation No Sol_Isomer Optimize cyclization conditions Use fractional crystallization or column chromatography IsomerFormation->Sol_Isomer Yes Sol_Tar Reduce cyclization time/temp Use inert atmosphere TarFormation->Sol_Tar Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6,8-Dimethylquinolin-3-ol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established method is a variation of the Conrad-Limpach-Knorr synthesis. This involves the condensation of 2,4-dimethylaniline with a suitable β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization. The initial reaction forms an enamine intermediate, which is then heated at high temperatures (around 250 °C) to induce ring closure and form the quinolone ring system.[1][2] The resulting product exists in tautomeric equilibrium between the keto (quinolone) and enol (quinolinol) forms.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions of concern are the formation of a regioisomer (5,7-Dimethylquinolin-3-ol) and the formation of the Knorr product (a 2-hydroxyquinoline derivative). Additionally, incomplete cyclization can result in leftover enamine intermediate.

Q3: How does the formation of the 5,7-Dimethylquinolin-3-ol regioisomer occur?

A3: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack from the enamine intermediate onto the aniline ring. With an asymmetrically substituted starting material like 2,4-dimethylaniline, this attack can occur at two possible positions: para to the amino group (at C6) leading to the desired 6,8-dimethyl product, or ortho to the amino group (at C2) resulting in the undesired 5,7-dimethyl isomer. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline ring.[3]

Q4: What is the "Knorr product" and why does it form?

A4: The "Knorr product" is a 2-hydroxyquinoline isomer. It forms when the initial nucleophilic attack of the aniline occurs at the ester carbonyl of the β-ketoester, rather than the ketone carbonyl.[1] This pathway is favored at higher initial reaction temperatures and is considered the thermodynamically controlled product. The Conrad-Limpach pathway to the desired 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Incomplete cyclization of the enamine intermediate.2. Formation of the Knorr product (2-hydroxyquinoline isomer).3. Suboptimal cyclization temperature.1. Ensure the cyclization is carried out at a sufficiently high temperature (typically ~250 °C). Using a high-boiling point, inert solvent like Dowtherm A or mineral oil can improve yields compared to solvent-free conditions.[1][5]2. Keep the initial condensation of 2,4-dimethylaniline and the β-ketoester at a lower temperature (e.g., room temperature) to favor the kinetically controlled formation of the enamine intermediate.[1][4]3. Optimize the cyclization temperature. Yields generally increase with temperature up to a certain point.[5]
Presence of the 5,7-Dimethylquinolin-3-ol regioisomer The cyclization reaction is not fully regioselective for 2,4-dimethylaniline.Controlling the regioselectivity can be challenging. Modifying the reaction conditions, such as the acid catalyst used for cyclization, may influence the isomer ratio. Purification by column chromatography or recrystallization is often necessary to separate the desired product from its isomer.
Reaction mixture darkens significantly, and multiple spots are observed on TLC Decomposition of starting materials or intermediates at high temperatures.Use a high-boiling inert solvent to ensure even heat distribution and prevent localized overheating. Ensure that the starting materials are pure.
Product is difficult to purify The product may be contaminated with the regioisomer, the Knorr product, or unreacted starting materials.A multi-step purification process may be necessary. This can include an initial acid-base extraction to remove non-basic impurities, followed by column chromatography to separate the isomers. Recrystallization from a suitable solvent can be used for final purification.

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine one equivalent of 2,4-dimethylaniline and one equivalent of ethyl acetoacetate.

  • The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of acid (e.g., a drop of acetic acid) can be added.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the volatile components (ethanol and water) under reduced pressure. The resulting crude enamine is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a condenser.

  • Heat the mixture to approximately 250 °C. The optimal temperature may need to be determined empirically.

  • Maintain this temperature for the recommended reaction time (e.g., 30 minutes to 2 hours), during which the product may precipitate.

  • Cool the reaction mixture to room temperature.

  • Isolate the precipitated solid by filtration and wash with a non-polar solvent like hexanes to remove the high-boiling solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic route and the competing side reactions.

Synthesis_Pathway cluster_main Main Synthetic Route 2_4_DMA 2,4-Dimethylaniline Enamine Enamine Intermediate 2_4_DMA->Enamine Condensation (Low Temp) EAA Ethyl Acetoacetate EAA->Enamine Product This compound Enamine->Product Thermal Cyclization (~250 °C) Side_Reactions Enamine Enamine Intermediate (Kinetic Product) Desired_Product This compound Enamine->Desired_Product Cyclization (Attack at C6) Regioisomer 5,7-Dimethylquinolin-3-ol Enamine->Regioisomer Cyclization (Attack at C2) Anilide β-Keto Anilide (Thermodynamic Product) Knorr_Product 2-Hydroxyquinoline Isomer Anilide->Knorr_Product Cyclization Start Start Start->Anilide High Temp

References

Technical Support Center: 6,8-Dimethylquinolin-3-ol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,8-Dimethylquinolin-3-ol. The information is designed to address specific issues that may be encountered during synthesis, purification, and various experimental applications.

Troubleshooting Guides

This section is formatted in a question-and-answer format to directly address common problems.

Synthesis & Reaction Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound during synthesis. Incomplete reaction; incorrect temperature; poor quality of starting materials; insufficient reaction time.- Ensure starting materials (e.g., 2,4-dimethylaniline and diethyl malonate for a Gould-Jacobs type reaction) are pure.[1] - Optimize reaction temperature. Some quinoline syntheses require high temperatures. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using a different catalyst or solvent system.
Formation of unexpected side products or isomers. Side reactions due to reactive intermediates; incorrect cyclization regioselectivity.- Control the reaction temperature carefully to minimize side reactions.[1] - The order of reagent addition can be critical in quinoline synthesis.[1] - Purify intermediates if performing a multi-step synthesis. - Characterize the side products to understand the reaction pathway and optimize conditions to disfavor their formation.
The product is dark-colored or contains tar-like impurities. Decomposition of starting materials or product at high temperatures; oxidation of the quinolinol.- Lower the reaction temperature if possible, or shorten the reaction time.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purification methods such as column chromatography with an appropriate solvent system or recrystallization.
Difficulty in purifying the final product. Product may be poorly soluble in common recrystallization solvents; impurities may co-elute during chromatography.- Screen a variety of solvents or solvent mixtures for recrystallization. - For column chromatography, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel). - If the product is acidic, consider an acid-base extraction during workup.[2]

Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions If reagents are pure monitor_reaction Monitor Reaction Progress (e.g., by TLC) check_conditions->monitor_reaction optimize_temp Adjust Temperature monitor_reaction->optimize_temp Reaction not proceeding optimize_time Modify Reaction Time monitor_reaction->optimize_time Reaction incomplete inert_atmosphere Use Inert Atmosphere monitor_reaction->inert_atmosphere Degradation observed workup_issue Investigate Workup Procedure monitor_reaction->workup_issue Reaction complete, low yield after workup optimize_temp->monitor_reaction optimize_time->monitor_reaction inert_atmosphere->monitor_reaction purification_issue Optimize Purification workup_issue->purification_issue Product loss during extraction/washing end Improved Yield workup_issue->end Workup optimized purification_issue->end Successful purification

Caption: A flowchart for troubleshooting low product yield in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach for synthesizing quinolin-3-ols is a variation of the Gould-Jacobs reaction. This would likely involve the reaction of 2,4-dimethylaniline with diethyl malonate (or a similar malonic ester derivative) to form an intermediate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Q2: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be employed. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) group.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): To assess purity and determine an appropriate solvent system for column chromatography.

Q3: My this compound sample is degrading upon storage. How can I prevent this?

Quinolinols can be susceptible to oxidation, which may be indicated by a change in color (e.g., turning brown or black). To minimize degradation:

  • Store the compound in a tightly sealed container.

  • Keep it in a cool, dark, and dry place.

  • For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).

Q4: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

The solubility will depend on the specific application. For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For organic reactions, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be suitable. For purification, you may need to experiment with mixtures of solvents like dichloromethane, ethyl acetate, methanol, and hexanes.

Experimental Protocols

Hypothetical Synthesis of this compound via a Modified Gould-Jacobs Reaction

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Diethyl 2-((2,4-dimethylphenyl)amino)maleate

  • In a round-bottom flask, combine 2,4-dimethylaniline (1 equivalent) and diethyl 2-ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Allow the reaction to cool to room temperature. The product should crystallize upon standing.

  • Wash the crude product with cold ethanol or hexanes to remove unreacted starting materials.

  • Dry the intermediate product under vacuum.

Step 2: Cyclization to form Ethyl 6,8-dimethyl-3-hydroxyquinoline-2-carboxylate

  • Add the dried intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture and dilute with hexanes to precipitate the product.

  • Filter the solid and wash with hexanes.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

Experimental Workflow Diagram

G start Start: 2,4-dimethylaniline + Diethyl 2-ethoxymethylenemalonate step1 Step 1: Heat at 100-110°C (Formation of Maleate Intermediate) start->step1 step2 Step 2: Thermal Cyclization in High-Boiling Solvent (e.g., Dowtherm A) at ~250°C step1->step2 step3 Step 3: Hydrolysis with NaOH (aq) step2->step3 step4 Step 4: Acidification with HCl (aq) step3->step4 end Final Product: this compound step4->end

Caption: A simplified workflow for the synthesis of this compound.

References

Technical Support Center: 6,8-Dimethylquinolin-3-ol Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 6,8-Dimethylquinolin-3-ol. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The pathways and guidance provided here are extrapolated from studies on the parent compound, quinoline, and its other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of quinoline and methylated quinolines, the initial step in microbial degradation is likely to be hydroxylation.[1][2] In many cases, this occurs at the 2-position, leading to the formation of a quinolinone derivative.[1][2][3] Therefore, a probable initial metabolite of this compound would be 6,8-Dimethyl-2,3-dihydroxyquinoline.

Q2: How do the methyl and hydroxyl groups on this compound influence its degradation?

The existing 3-hydroxyl group may influence the position of further enzymatic hydroxylation. The methyl groups at positions 6 and 8 on the benzene ring may also affect the rate and pathway of degradation. For some bacteria, methyl groups can sterically hinder or block microbial attack, potentially slowing down the degradation process compared to unsubstituted quinoline.[1]

Q3: What are the expected products of photodegradation for this compound?

The photodegradation of quinoline in aquatic environments is known to produce hydroxylated derivatives, such as 2-hydroxyquinoline and 8-hydroxyquinoline.[4] It is plausible that photodegradation of this compound could lead to further hydroxylation of the aromatic rings or cleavage of the heterocyclic ring. The rate of photodegradation can be influenced by factors such as pH and the presence of natural photosensitizers.[4]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for separating and quantifying quinoline and its hydroxylated metabolites.[1][2] For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[1][2] UV/Vis spectrophotometry can also be used for rapid monitoring of the parent compound's disappearance.[3][5]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation of this compound observed in microbial culture. The selected microbial strain may not have the necessary enzymatic machinery.- Screen different microbial strains known for degrading aromatic compounds.- Adapt the microbial culture to the substrate by gradual exposure.- Ensure optimal growth conditions (pH, temperature, aeration).[2][5]
The concentration of the compound may be toxic to the microorganisms.- Perform a toxicity assay to determine the inhibitory concentration.- Start with a lower concentration of this compound.
Inconsistent degradation rates between replicate experiments. Variability in inoculum size or activity.- Standardize the inoculum preparation procedure (e.g., cell density, growth phase).[5]
Fluctuations in experimental conditions (temperature, pH, mixing).- Use a temperature-controlled incubator/shaker.- Buffer the medium to maintain a stable pH.[2]
Difficulty in identifying degradation products. Low concentration of intermediates.- Optimize sampling time to capture transient intermediates.- Concentrate the sample before analysis (e.g., solid-phase extraction).
Co-elution of compounds in chromatography.- Optimize the chromatographic method (e.g., gradient, column chemistry).

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Pseudomonas sp., Rhodococcus sp.) into a minimal salt medium (MSM).[2][5]

  • Substrate Addition: Add this compound from a sterile stock solution to the culture to a final concentration of 50-100 mg/L.

  • Incubation: Incubate the cultures at an optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.[5]

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the supernatant for the concentration of this compound and the formation of degradation products using HPLC-UV.

Protocol 2: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound (e.g., 10 mg/L) in purified water or a relevant buffer.

  • Irradiation: Expose the solution to a light source that mimics sunlight (e.g., a xenon lamp) or to natural sunlight.[4] Run a dark control in parallel, wrapped in aluminum foil.

  • Sampling: Collect samples at defined time points.

  • Analysis: Analyze the samples directly by HPLC-UV or LC-MS to determine the remaining concentration of the parent compound and identify photoproducts.

Degradation Pathway Visualization

The following diagrams illustrate the hypothetical degradation pathways of this compound based on known quinoline degradation mechanisms.

cluster_microbial Hypothetical Microbial Degradation Pathway parent This compound metabolite1 6,8-Dimethyl-2,3-dihydroxyquinoline parent->metabolite1 Hydroxylation ring_cleavage Ring Cleavage Products metabolite1->ring_cleavage Dioxygenase cluster_photo Hypothetical Photodegradation Pathway parent This compound photoproduct1 Further Hydroxylated Products parent->photoproduct1 Sunlight / UV + OH radicals photoproduct2 Ring-Opened Products photoproduct1->photoproduct2 Prolonged Irradiation cluster_workflow Experimental Workflow prep Experiment Setup (Microbial/Photochemical) sampling Time-Course Sampling prep->sampling analysis Analytical Measurement (HPLC, LC-MS) sampling->analysis data Data Analysis (Kinetics, Product ID) analysis->data pathway Pathway Elucidation data->pathway

References

avoiding common pitfalls in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While a powerful method for generating quinolines, it is notoriously exothermic and can be prone to low yields and tar formation.

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety concern. To control the reaction, the use of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to ensure a smoother reaction profile.[1][2] Boric acid can also be employed to control the reaction's vigor.[1] Careful, slow addition of sulfuric acid with efficient stirring and external cooling is also essential for managing the reaction temperature.

Q2: I'm getting a very low yield and a lot of tarry byproducts in my Skraup synthesis. What can I do to improve this?

A2: Low yields and tar formation are common pitfalls. Here are several factors to consider for troubleshooting:

  • Moderator: Ensure you are using an effective moderator like ferrous sulfate to prevent uncontrolled polymerization that leads to tar.[1][2]

  • Oxidizing Agent: The choice of oxidizing agent can impact the yield. While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide have been used.[3] For some substrates, a modified procedure using an imidazolium cation-based sulfonic acid ionic liquid may even eliminate the need for an external oxidant.

  • Reaction Temperature: Overheating can lead to decomposition and tar formation. Maintain strict temperature control throughout the reaction.

  • Purification: The workup procedure is critical for isolating the product from the complex reaction mixture. Steam distillation is a common and effective method for purifying quinoline from the tarry residue.[1]

Q3: Can I use a substitute for glycerol in the Skraup synthesis?

A3: Yes, α,β-unsaturated aldehydes or ketones can be used in a related reaction known as the Doebner-von Miller synthesis, which is often considered a modification of the Skraup reaction.[3][4] This can be advantageous for synthesizing substituted quinolines.

Doebner-von Miller Synthesis

This synthesis is a modification of the Skraup reaction that uses α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the synthesis of substituted quinolines.

Q1: My Doebner-von Miller reaction is giving a low yield. What are the likely causes?

A1: Low yields in the Doebner-von Miller synthesis can often be attributed to the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[5][6] To mitigate this, employing a biphasic reaction medium can be beneficial, as it sequesters the carbonyl compound in an organic phase, reducing its tendency to polymerize.[5][6]

Q2: What are the common side products in a Doebner-von Miller reaction and how can I minimize them?

A2: Besides polymerization of the carbonyl compound, side reactions can occur. One potential side product arises from the reduction of the intermediate Schiff base.[7] The formation of these byproducts suggests that while Schiff base formation is possible, the reaction may preferentially proceed through a Michael addition pathway.[7] Optimizing the reaction conditions, such as the choice of acid catalyst and solvent, can help to favor the desired cyclization and aromatization steps.

Q3: How does the substitution pattern on the aniline and the carbonyl compound affect the reaction?

A3: The electronic and steric properties of the substituents on both the aniline and the α,β-unsaturated carbonyl compound can significantly influence the reaction's outcome. Electron-donating groups on the aniline generally facilitate the reaction, while electron-withdrawing groups can hinder it. The structure of the carbonyl compound will determine the substitution pattern on the resulting quinoline.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst.

Q1: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

A1: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8] Here are some key factors to consider:

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[8]

  • Aniline Substituents: The electronic nature of the substituents on the aniline also directs the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines may lead to the 4-CF₃ regioisomer as the major product.[8]

Q2: My Combes synthesis is not proceeding to completion or is giving low yields. What should I check?

A2: Low conversion or yield can be due to several factors:

  • Catalyst: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) can also be effective.[8][9]

  • Reaction Temperature: The reaction typically requires heating to drive the cyclization and dehydration steps. Ensure the temperature is optimal for your specific substrates.

  • Water Removal: The reaction produces water, which can inhibit the equilibrium. Using a dehydrating agent or a setup that allows for water removal can improve the yield.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Q1: I am struggling with regioselectivity issues in my Friedländer synthesis when using an unsymmetrical ketone. How can I control the outcome?

A1: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[10] One effective strategy is to introduce a directing group, such as a phosphonate group, at one of the α-carbons of the ketone. This can provide excellent control over the regioselectivity of the annulation.

Q2: My Friedländer synthesis is giving a low yield. What parameters can I optimize?

A2: The yield of the Friedländer synthesis is highly dependent on the reaction conditions. Here are several parameters you can optimize:

  • Catalyst: A wide range of acid and base catalysts can be used.[11] Lewis acids such as indium(III) triflate (In(OTf)₃) have been shown to be highly effective.[12] The choice of catalyst can also influence selectivity.

  • Solvent: The solvent can have a significant impact on the reaction rate and yield. While the reaction can be run under solvent-free conditions, polar aprotic solvents are often used for acid-catalyzed reactions, and non-polar solvents for base-mediated reactions.[13]

  • Temperature: The optimal temperature can vary depending on the substrates and catalyst used. Some modern protocols with highly active catalysts allow the reaction to proceed at ambient temperature.

Q3: Are there any common side reactions to be aware of in the Friedländer synthesis?

A3: Besides regioselectivity issues, side reactions can include self-condensation of the carbonyl compounds (aldol condensation) or other undesired pathways. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions.

Quantitative Data Summary

The following tables provide a summary of yields for different quinoline synthesis methods under various conditions to aid in reaction optimization.

Table 1: Skraup Synthesis Yields with Different Moderators and Oxidants

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[1]
AnilineNitrobenzeneBoric AcidLower than FeSO₄[1]
AnilineArsenic Acid-Generally higher than Nitrobenzene[1]

Table 2: Friedländer Synthesis - Effect of Catalyst and Solvent on Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃Solvent-free92[12]
2-AminobenzophenoneEthyl acetoacetateNo CatalystEthanol10 (after 24h)[14]
2-AminoacetophenoneMethyl acetoacetateAPTPOL60Ethanol97[14]
2-AminobenzophenoneCyclohexane-1,3-dioneNickel NanoparticlesSolvent-free96[15]

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from a procedure using ferrous sulfate as a moderator to control the exothermic reaction.[1]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O), powdered

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, add powdered ferrous sulfate, glycerol, aniline, and nitrobenzene in this specific order.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done cautiously to control the initial exotherm.

  • Heat the mixture gently. Once the reaction begins (indicated by a rapid increase in temperature and refluxing), remove the external heating. The reaction is highly exothermic and will sustain itself.

  • After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a sodium hydroxide solution.

  • Perform a steam distillation to separate the crude quinoline from the tarry residue.

  • The collected distillate will contain quinoline and unreacted nitrobenzene. Separate the organic layer and wash it with dilute acid to extract the quinoline as its salt.

  • Basify the aqueous layer to liberate the free quinoline, which can then be extracted with an organic solvent.

  • Dry the organic extract and remove the solvent under reduced pressure.

  • Purify the crude quinoline by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of quinaldine from aniline and crotonaldehyde, which can be formed in situ from acetaldehyde.[16]

Materials:

  • Aniline

  • Hydrochloric acid

  • Acetaldehyde

  • Zinc chloride (ZnCl₂)

  • Calcium hydroxide (slaked lime) for workup

Procedure:

  • Prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid.

  • To the well-stirred aniline hydrochloride solution, slowly add acetaldehyde.

  • After the addition is complete, add zinc chloride as a catalyst.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, make the reaction mixture basic with slaked lime to liberate the free base.

  • Perform a steam distillation to isolate the crude 2-methylquinoline.

  • Separate the organic layer from the distillate. The aqueous layer can be extracted with an organic solvent (e.g., chloroform) to recover any dissolved product.

  • Combine the organic fractions, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent.

  • Purify the product by vacuum distillation.

Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline

This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[9]

Materials:

  • Aniline derivative

  • β-Diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, mix the aniline derivative and the β-diketone.

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to the desired reaction temperature (this can range from room temperature to over 100°C depending on the substrates).

  • Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide solution).

  • The product may precipitate out of the solution or can be extracted with a suitable organic solvent.

  • Wash the organic extract with water and brine, dry it over an anhydrous salt, and remove the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Friedländer Synthesis of a Substituted Quinoline

This protocol outlines a general procedure for the Friedländer annulation using a Lewis acid catalyst.[12]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A compound with an α-methylene group (e.g., a ketone or β-ketoester)

  • Lewis acid catalyst (e.g., Indium(III) triflate, In(OTf)₃)

Procedure:

  • In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and the Lewis acid catalyst.

  • If running the reaction under solvent-free conditions, heat the mixture with stirring to the optimal temperature. If using a solvent, add the appropriate solvent and heat the mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and, if necessary, dilute it with an organic solvent.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired quinoline derivative.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in quinoline synthesis.

Skraup_Troubleshooting start Start: Low Yield or Excessive Tar in Skraup Synthesis check_moderator Is a moderator (e.g., FeSO4) being used? start->check_moderator add_moderator Add Ferrous Sulfate or Boric Acid check_moderator->add_moderator No check_temp Is the reaction temperature being carefully controlled? check_moderator->check_temp Yes add_moderator->check_temp improve_cooling Improve cooling and ensure slow addition of H2SO4 check_temp->improve_cooling No check_oxidant Consider the oxidizing agent check_temp->check_oxidant Yes improve_cooling->check_oxidant change_oxidant Try an alternative oxidant (e.g., Arsenic Acid) check_oxidant->change_oxidant Sub-optimal check_workup Is the workup procedure effective? check_oxidant->check_workup Optimal change_oxidant->check_workup optimize_workup Optimize purification, e.g., ensure efficient steam distillation check_workup->optimize_workup No end Improved Yield check_workup->end Yes optimize_workup->end

Caption: Troubleshooting workflow for low yield and tar formation in the Skraup synthesis.

Friedlander_Troubleshooting start Start: Low Yield or Regioselectivity Issues in Friedländer Synthesis check_issue What is the primary issue? start->check_issue low_yield Low Yield check_issue->low_yield Low Yield regio_issue Regioselectivity check_issue->regio_issue Regioselectivity check_catalyst Is the catalyst optimal? low_yield->check_catalyst screen_catalysts Screen different acid/base or Lewis acid catalysts (e.g., In(OTf)3) check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Test different solvents or solvent-free conditions check_solvent->screen_solvents No check_temp_ly Is the temperature optimal? check_solvent->check_temp_ly Yes screen_solvents->check_temp_ly optimize_temp_ly Optimize reaction temperature check_temp_ly->optimize_temp_ly No end Improved Outcome check_temp_ly->end Yes optimize_temp_ly->end check_ketone Is an unsymmetrical ketone being used? regio_issue->check_ketone add_directing_group Introduce a directing group (e.g., phosphonate) on the ketone's alpha-carbon check_ketone->add_directing_group Yes check_ketone->end No add_directing_group->end

Caption: Troubleshooting workflow for the Friedländer synthesis addressing low yield and regioselectivity.

References

Technical Support Center: Synthesis of 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6,8-Dimethylquinolin-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your research and scale-up efforts.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues encountered during the process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; gradual heating may be beneficial. - Ensure starting materials are pure and the reaction is performed under an inert atmosphere if sensitive to oxidation. - Explore alternative purification methods such as column chromatography with a different solvent system or recrystallization from a different solvent.
Formation of Impurities - Side reactions due to high temperatures. - Presence of moisture or air. - Incorrect stoichiometry of reactants.- Lower the reaction temperature and extend the reaction time. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the molar ratios of the reactants.
Difficult Purification - Product co-eluting with impurities. - Product oiling out during recrystallization.- For chromatography, screen different solvent systems and stationary phases. - For recrystallization, try a different solvent or a mixture of solvents. Seeding with a small crystal of pure product can induce crystallization.
Reaction Stalls - Catalyst deactivation. - Insufficient mixing in a larger reaction vessel.- Use a fresh batch of catalyst. - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger scale reactions.
Exothermic Reaction - Rapid addition of reagents.- Add reagents dropwise or in portions, with cooling if necessary, to control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of substituted quinolinols is the Combes quinoline synthesis. This involves the acid-catalyzed reaction of an aniline with a β-diketone. For this compound, 2,4-dimethylaniline would be reacted with a suitable β-dicarbonyl compound like diethyl malonate, followed by cyclization.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

The most critical parameters are temperature control, the rate of reagent addition, and efficient mixing. The cyclization step is often exothermic, and poor temperature management can lead to the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the point of complete consumption of the starting materials and the formation of the desired product.

Q4: What are the typical work-up and purification procedures?

A typical work-up involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.

Q5: Are there any safety precautions I should be aware of?

Yes, concentrated acids like sulfuric acid are often used as catalysts and are highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocol: Combes Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 2,4-Dimethylaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Reaction: Slowly add polyphosphoric acid (or concentrated sulfuric acid) (10 equivalents by weight) to the stirred mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

ParameterValue
Reactant Ratio 1 : 1.2 (2,4-Dimethylaniline : Diethyl malonate)
Reaction Temperature 120-130 °C
Reaction Time 2-4 hours
Typical Yield 60-75% (post-purification)
Solvent for Extraction Ethyl acetate
Purification Method Column Chromatography (Silica gel)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 2,4-Dimethylaniline and Diethyl Malonate B Add Catalyst (e.g., PPA) A->B C Heat Reaction Mixture (120-130°C) B->C D Cool and Quench on Ice C->D E Neutralize with NaHCO3 Solution D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate Under Vacuum G->H I Column Chromatography H->I J Obtain Pure This compound I->J reaction_mechanism 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate_1 Enamine Intermediate 2,4-Dimethylaniline->Intermediate_1 Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Acid-Catalyzed Cyclization Product This compound Intermediate_2->Product Dehydration

Validation & Comparative

Validation of Analytical Methods for 6,8-Dimethylquinolin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comprehensive comparison of analytical methodologies for the validation of 6,8-Dimethylquinolin-3-ol and its structurally related compounds. The selection of a suitable analytical technique is pivotal in research and drug development to ascertain the identity, purity, and concentration of an analyte. This document focuses on two prevalent chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Although specific validation data for this compound are not extensively available in public literature, this guide utilizes data from validated methods for analogous quinoline derivatives to provide a representative and informative comparison. The data and protocols herein are illustrative and aim to assist researchers in the development and validation of methods tailored to their unique requirements.

Comparative Analysis of Analytical Techniques

RP-HPLC and GC-MS are both potent techniques for the analysis of quinoline derivatives, each possessing distinct advantages and limitations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely adopted method for the separation and quantification of a broad spectrum of compounds, especially those that are non-volatile or thermally unstable. The separation is based on the analyte's partitioning between a nonpolar stationary phase and a polar mobile phase, with detection commonly achieved using UV-Vis or fluorescence detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds. In GC, separation occurs in a gaseous mobile phase based on the analyte's boiling point and its affinity for the stationary phase. The integration of a mass spectrometer provides detailed structural information, which aids in the unequivocal identification of the compound. For non-volatile compounds such as quinolinols, a derivatization step is often necessary to enhance their volatility.

A summary comparison of the two techniques is provided below:

FeatureRP-HPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Well-suited for non-volatile, thermally labile, and polar compounds.Ideal for volatile, semi-volatile, and thermally stable compounds.
Sample Preparation Generally involves simple dissolution and filtration steps.May necessitate a derivatization step to increase the volatility of the analyte.
Sensitivity Good, with sensitivity being dependent on the detector used (e.g., UV, Fluorescence).Excellent, particularly when employing selected ion monitoring (SIM).
Specificity Good, primarily based on the retention time of the analyte.Excellent, based on a combination of retention time and the unique mass spectrum of the analyte.
Analysis Time Typically characterized by longer chromatographic run times.Often provides faster analysis, especially for volatile compounds.
Cost Generally lower initial instrument cost and ongoing operational expenses.Higher initial investment for instrumentation and potentially higher maintenance costs.

Quantitative Data Comparison

The following tables present typical validation parameters for hypothetical RP-HPLC and GC-MS methods for the analysis of a substituted quinolinol. These are based on published data for similar compounds and are intended for illustrative purposes.

Method A: RP-HPLC-UV

Validation ParameterIllustrative Result
Linearity (Range) 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Selectivity No interference observed from blank and placebo matrices.

Method B: GC-MS (with Derivatization)

Validation ParameterIllustrative Result
Linearity (Range) 0.01 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 1.8%
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL
Selectivity No interfering peaks at the retention time of the analyte and its characteristic fragments.

Experimental Protocols

Method A: RP-HPLC-UV Protocol
  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a specified wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL).

    • A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentration range.

    • For sample analysis, the sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the system.

  • Validation Procedure:

    • Linearity: The calibration standards are analyzed in triplicate, and the peak area is plotted against concentration. A linear regression analysis is then performed.

    • Accuracy: Recovery studies are conducted by spiking a known amount of the standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are analyzed on the same day.

      • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.

    • Selectivity: A blank (mobile phase) and a placebo sample are analyzed to ensure no interfering peaks are present at the retention time of the analyte.

    • LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method B: GC-MS Protocol (with Derivatization)
  • Chromatographic System:

    • Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 100 °C is held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation with Derivatization:

    • A stock solution of this compound is prepared in a suitable solvent such as pyridine.

    • To an aliquot of the standard or sample solution, a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) is added.

    • The mixture is heated at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • The solution is then cooled to room temperature before injection into the GC-MS system.

  • Validation Procedure:

    • The validation procedure follows a similar protocol to the RP-HPLC method, with the inclusion of the derivatization step in the preparation of all standards and samples.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: RP-HPLC analytical workflow for this compound.

Experimental_Workflow_GCMS cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve in Pyridine start->dissolve derivatize Derivatize (e.g., BSTFA) dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation (HP-5MS) inject->separate detect Mass Spectrometry Detection (SIM) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: GC-MS analytical workflow for this compound.

Hippo_Signaling_Pathway Quinolinols Quinolinols (e.g., this compound) TEAD TEAD Quinolinols->TEAD Binds to PBP Gene_Transcription Target Gene Transcription TEAD->Gene_Transcription Activates YAP_TAZ YAP/TAZ YAP_TAZ->TEAD Co-activates YAP_TAZ_P Phosphorylated YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ->Gene_Transcription Hippo_Kinase_Cascade Hippo Kinase Cascade Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation

Caption: Postulated interaction of quinolinols with the Hippo signaling pathway.[1][2][3]

Conclusion

The decision between RP-HPLC and GC-MS for the analysis of this compound hinges on the specific objectives of the analytical study. RP-HPLC presents a robust and economically viable option, well-suited for routine quality control applications. In contrast, GC-MS offers superior sensitivity and specificity, making it the preferred choice for trace-level analysis and the identification of metabolites. This guide provides a foundational framework to aid researchers in the development and validation of an analytical method that is precisely tailored to their needs, thereby ensuring the generation of accurate and reliable scientific data.

References

A Comparative Analysis of 6,8-Dimethylquinolin-3-ol and Other Quinolinol Derivatives: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, quinolinols, characterized by a hydroxyl group on the quinoline ring, have garnered significant interest for their potential as anticancer, antimicrobial, and antioxidant agents. This guide provides a comparative study of 6,8-Dimethylquinolin-3-ol and other selected quinolinol derivatives, summarizing their biological performance with available experimental data, detailing experimental protocols for key assays, and illustrating relevant signaling pathways.

Comparative Biological Activity of Quinolinol Derivatives

The biological activity of quinolinol derivatives is significantly influenced by the position and nature of substituents on the quinoline ring. While specific experimental data for this compound is limited in publicly accessible literature, a comparative analysis of other quinolinol derivatives provides valuable insights into their structure-activity relationships. The following table summarizes the reported anticancer and antimicrobial activities of selected quinolinol derivatives.

CompoundBiological ActivityCell Line / MicroorganismIC50 / Zone of InhibitionReference
5,7-Dibromo-2-methylquinolin-8-ol AntibacterialStaphylococcus aureus-[1]
4-Methylquinolin-2-ol Not specified--[2]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives AntiproliferativeA2780 (Ovarian carcinoma)IC50: 5.4 to 17.2 µM[3]
8-Hydroxy-2-quinolinecarbaldehyde CytotoxicHep3B (Hepatocellular carcinoma)MTS50: 6.25±0.034 μg/mL[4]
5-Hydrazonomethyl-quinolin-8-ol derivatives AntifungalCandida albicansIC50 < 3 µM[5]
6-hydroxyquinolinone derivative (Compound 3) Antibacterial / AntifungalVariousGood MIC values[1]

Note: The absence of data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into its biological properties. The data presented for other derivatives showcases the potential of the quinolinol scaffold. For instance, substitutions with halogens, methyl groups, and other functionalities can significantly modulate the cytotoxic and antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., quinolinol derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is used to determine the antimicrobial activity of a substance.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is typically used as a positive control.

Signaling Pathways and Mechanisms of Action

Quinolinol derivatives exert their biological effects through various mechanisms, often by interacting with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the known or proposed mechanisms.

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones are well-known for their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8] This inhibition disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

Antimicrobial_Mechanism Quinolinol Quinolinol DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolinol->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolinol->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed antimicrobial mechanism of quinolinols via inhibition of bacterial topoisomerases.

Anticancer Mechanism: Inhibition of Topoisomerase I

Some quinoline derivatives have been identified as inhibitors of human topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[9][10][11] Inhibition of topoisomerase I leads to DNA damage and apoptosis in cancer cells.

Anticancer_Topoisomerase Quinolinol Quinolinol Topoisomerase_I Topoisomerase I Quinolinol->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_I->DNA_Replication_Transcription Relieves torsional stress during DNA_Damage DNA Damage DNA_Replication_Transcription->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Anticancer mechanism of certain quinolinols through the inhibition of Topoisomerase I.

Anticancer Mechanism: Modulation of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline and quinazoline derivatives have been reported to inhibit PI3K, making it a promising target for cancer therapy.[12][13][14]

Anticancer_PI3K cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Cell_Survival Cell Growth, Proliferation, & Survival Downstream->Cell_Survival Promotes Quinolinol Quinolinol Quinolinol->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by certain quinolinol derivatives.

Conclusion

Quinolinol derivatives represent a promising class of compounds with diverse biological activities. While this guide provides a comparative overview of their anticancer and antimicrobial properties, the lack of specific data for this compound highlights an area ripe for future research. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold. The structure-activity relationships suggested by the available data encourage the synthesis and evaluation of novel quinolinol derivatives with enhanced potency and selectivity.

References

spectroscopic data comparison of 6,8-Dimethylquinolin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for various 7,8-dimethylquinoline derivatives, which can be used as a comparative reference for the analysis of 6,8-Dimethylquinolin-3-ol and its analogues.

Table 1: ¹H NMR Spectroscopic Data of 7,8-Dimethylquinoline Derivatives

CompoundChemical Shift (δ) in ppm
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol 1.9 (s, 3H, CH₃ quinoline), 2.2 (s, 3H, CH₃ pyrazole), 2.3 (s, 3H, CH₃ quinoline), 2.4 (s, 3H, CH₃ pyrazole), 6.2 (s, 1H, CH pyrazole), 6.9 (s, 1H, CH quinoline at C-3), 7.2-7.5 (d, 2H, ArH)[1]
4-Chloro-6,7-dimethylfuro[3,2-c]quinoline 2.3 (s, 6H, 2CH₃ quinoline), 7.2-8.3 (m, 4H, ArH)[1]

Solvent: DMSO-d₆

Table 2: IR Spectroscopic Data of 7,8-Dimethylquinoline Derivatives

CompoundIR (KBr) cm⁻¹
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol 2923, 2858 (C-H str.), 1591, 1513 (C=C, aromatic), 1558 (C=N str.)[1]
4-Chloro-6,7-dimethylfuro[3,2-c]quinoline 2936 (C-N str.), 1548, 1517, 1453 (C=C, aromatic), 1558 (C=N str.)[1]

Table 3: Mass Spectrometry Data of 7,8-Dimethylquinoline Derivatives

Compoundm/z
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol 286 (M+1)[1]
4-Chloro-6,7-dimethylfuro[3,2-c]quinoline 231 (M+)[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of quinoline derivatives, based on established methodologies.

Synthesis of Dimethylquinoline Derivatives

A common method for the synthesis of substituted quinolines is the Combes synthesis. This involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, a potential route would involve the reaction of 2,4-dimethylaniline with a suitable three-carbon synthon for the formation of the hydroxylated pyridine ring.

  • General Procedure: A mixture of the substituted aniline and the β-dicarbonyl compound is heated in the presence of a catalyst, such as polyphosphoric acid or a strong protic acid. The reaction mixture is then neutralized and the product is extracted using an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structures of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets for solid samples or as a thin film for oils. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation pattern of the compounds.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Substituted Aniline + β-Dicarbonyl Compound Reaction Combes Synthesis (Acid Catalyst, Heat) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

General experimental workflow for quinoline derivatives.

This guide serves as a foundational resource for researchers working with dimethylquinolinol derivatives. While the specific data for this compound remains to be experimentally determined and published, the comparative data and standardized protocols provided here offer a solid starting point for future investigations in this promising area of medicinal chemistry.

References

benchmarking the synthesis of 6,8-Dimethylquinolin-3-ol against other methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of substituted quinolin-3-ols is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds. This guide provides a comparative overview of established synthetic methodologies that can be adapted for the synthesis of 6,8-Dimethylquinolin-3-ol, offering insights into their relative advantages and disadvantages.

Comparison of Synthetic Methods

MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Gould-Jacobs Reaction 2,4-Dimethylaniline and a malonic ester derivativeTypically requires high temperatures for cyclization.Good for the synthesis of 4-hydroxyquinolines, which can potentially be converted to 3-hydroxyquinolines. Effective for anilines with electron-donating groups.[1]High temperatures can lead to side products. The multi-step process can affect overall yield.
Friedländer Annulation 2-Amino-3,5-dimethylbenzaldehyde or a corresponding ketone and a compound with an α-methylene groupCan be catalyzed by acids or bases, often requiring elevated temperatures.[2][3]A versatile method for producing polysubstituted quinolines.[2]The required ortho-aminoaryl aldehydes or ketones can be challenging to synthesize.
Combes Quinoline Synthesis 2,4-Dimethylaniline and a β-diketoneAcid-catalyzed condensation followed by cyclization at high temperatures.A straightforward method for the synthesis of 2,4-disubstituted quinolines.The harsh acidic conditions and high temperatures can limit the functional group tolerance.
Camps Cyclization An appropriately substituted o-acylaminoacetophenoneBase-catalyzed intramolecular cyclization.Can produce two different hydroxyquinoline isomers.The synthesis of the starting o-acylaminoacetophenone can be complex.

Experimental Protocol: A Proposed Gould-Jacobs Approach

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] While not directly yielding a 3-hydroxyquinoline, this approach is presented as a plausible route that could be adapted. The initial product would be a 4-hydroxyquinoline derivative, which would require subsequent chemical transformations to obtain the desired 3-ol isomer.

Step 1: Condensation of 2,4-Dimethylaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting diethyl 2-((2,4-dimethylphenyl)amino)maleate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude product from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, typically 240-260 °C, to induce cyclization. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The reaction is typically maintained at this temperature for 30-60 minutes.

  • Upon cooling, the cyclized product, ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate, will precipitate from the solution.

  • The solid is collected by filtration, washed with a suitable solvent like hexane or ethanol, and dried.

Step 3: Hydrolysis and Decarboxylation

  • The ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

  • The solution is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is collected by filtration, washed with water, and dried.

  • The dried acid is then heated at or slightly above its melting point to effect decarboxylation, yielding 6,8-dimethylquinolin-4-ol.

Note: To obtain the target this compound from the 4-hydroxy intermediate, further synthetic steps, such as a Sandmeyer-type reaction on a corresponding amino-substituted precursor or other functional group interconversions, would be necessary. These steps are beyond the scope of this generalized protocol.

Visualizing the Synthesis

To aid in the understanding of the synthetic process, the following diagrams illustrate a potential synthetic pathway and a general experimental workflow.

G cluster_pathway Synthetic Pathway via Gould-Jacobs Reaction A 2,4-Dimethylaniline C Diethyl 2-((2,4-dimethylphenyl)amino)maleate A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F 6,8-Dimethylquinolin-4-ol E->F Decarboxylation G Further Steps F->G H This compound G->H

Caption: A potential synthetic pathway to this compound starting from 2,4-Dimethylaniline.

G cluster_workflow Experimental Workflow for a Typical Synthesis start Start reactants Combine Reactants start->reactants reaction Heat Reaction Mixture reactants->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Cooling, Precipitation) monitor->workup Complete filtration Filtration and Washing workup->filtration purification Purification (e.g., Recrystallization) filtration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: A generalized experimental workflow for a chemical synthesis and purification process.

References

A Comparative Analysis of Quinoline Derivatives: Cross-Validating Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][4] This guide offers a cross-validation of experimental results for various quinoline derivatives, providing a comparative framework for researchers investigating novel compounds such as 6,8-Dimethylquinolin-3-ol.

Comparative Biological Activity of Substituted Quinolines

To provide a basis for understanding the potential bioactivity of this compound, this section summarizes the experimental data for several other quinoline derivatives with various substitutions. The data is presented in a structured format to facilitate easy comparison of their antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundTest OrganismMethodResult (e.g., MIC, Zone of Inhibition)Reference
6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline (nitro substituted)Staphylococcus aureus (Gram-positive)Disc DiffusionComparable to Ampicillin
Bacillus subtilis (Gram-positive)Disc DiffusionComparable to Ampicillin
Escherichia coli (Gram-negative)Disc DiffusionComparable to Ampicillin
Pseudomonas aeruginosa (Gram-negative)Disc DiffusionComparable to Ampicillin
Fusarium pallidoroseum (Fungus)Disc Diffusion24.0 mm zone of inhibition
Candida albicans (Fungus)Disc Diffusion25.3 mm zone of inhibition
6-substituted quinoline-hydroxyimidazolium hybridMycobacterium tuberculosis H37RvMIC10 µg/mL[5]
Staphylococcus aureusMIC5 µM[5]
8-Methyl-2-oxoquinoline-3-carbaldehydePseudomonas aeruginosaDisc Diffusion10.00 ± 0.44 mm zone of inhibition[6]
7-substituted quinolin-8-ol derivativesVarious bacterial strainsDisc DiffusionShowed comparable or greater activity than nitroxoline[7]

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives

CompoundCell LineAssayResult (e.g., IC50, GI50)Reference
Chlorinated quinoline derivativeN18-RE-105Cytotoxicity AssayIC50 value of 38.1 µM[3]
4-(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)quinolin-2(1H)-oneHCT-116 (Colon cancer)Growth Inhibition AssayGI50 value of 0.16 µM[2]
Vepris punctate derived quinoline alkaloidA2780 (Ovarian cancer)Cytotoxicity AssayIC50 < 20 µM[4]

Detailed Experimental Protocols

For the validation of novel quinoline compounds, standardized experimental protocols are crucial for generating reproducible and comparable data. Below are detailed methodologies for key assays.

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard turbidity).

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for many bacteria).

  • Result Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the biological evaluation of a novel quinoline derivative, from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Novel Quinoline Compound (e.g., this compound) B Antimicrobial Screening (Disk Diffusion) A->B C Cytotoxicity Screening (MTT Assay) A->C D MIC Determination (Broth Dilution) B->D Active Compounds E IC50 Determination (Dose-Response Curve) C->E Active Compounds F Target Identification D->F G Pathway Analysis E->G

Caption: Experimental workflow for the biological validation of a novel quinoline compound.

References

Assessing the Purity of Synthesized 6,8-Dimethylquinolin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 6,8-Dimethylquinolin-3-ol, a quinoline derivative of interest for its potential biological activities. We present detailed experimental protocols, comparative data with a potential alternative, and a discussion on the interpretation of results to ensure the highest quality of the synthesized compound for downstream applications.

Introduction to this compound and the Imperative of Purity

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, a substituted quinolin-3-ol, is a subject of research interest for its potential pharmacological effects. The efficacy and safety of any synthesized compound are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation products, can significantly impact experimental outcomes and potentially introduce toxicity. Therefore, robust analytical methods are essential to identify and quantify any impurities present in the synthesized this compound.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. This guide focuses on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.

As a point of comparison, we will consider a structurally similar compound, 8-Methylquinolin-3-ol, which could be a potential impurity or a synthesized alternative for biological screening.

Table 1: Comparison of Analytical Methods for Purity Assessment
Technique Purpose Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and separation of impurities.High resolution, sensitivity, and reproducibility. Capable of quantifying impurities at low levels.Requires method development and validation. May not detect non-UV active impurities without a universal detector.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural confirmation of the target compound and identification of impurities.Provides detailed structural information. Can be used for quantitative analysis (qNMR).[1]Lower sensitivity compared to HPLC for trace impurities. Complex spectra may require advanced techniques for interpretation.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation of the compound and its impurities.High sensitivity and specificity. Provides fragmentation patterns for structural information.May not distinguish between isomers without chromatographic separation. Ionization efficiency can vary between compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general method that can be optimized for the analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient elution is recommended to ensure separation of compounds with varying polarities. A starting condition of 95% A and 5% B, gradually increasing to 95% B over 20 minutes, is a good starting point.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 280 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to aid in the complete structural assignment and to identify the structure of impurities.[2]

Expected Spectral Data for this compound (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (s, 1H, OH), ~8.5 (s, 1H, H2), ~7.8 (s, 1H, H4), ~7.4 (s, 1H, H5), ~7.2 (s, 1H, H7), ~2.5 (s, 3H, 6-CH₃), ~2.4 (s, 3H, 8-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Aromatic carbons in the range of δ 110-150 ppm, and methyl carbons around δ 20-25 ppm.

Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Analysis:

  • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ for this compound (C₁₁H₁₁NO) is m/z 174.09.

  • Fragmentation patterns can be analyzed to confirm the structure. Common fragmentations for quinolines involve the loss of CO, HCN, and side-chain cleavages.

Potential Impurities in the Synthesis of this compound

The Doebner-von Miller reaction is a common method for synthesizing quinolines.[3][4] When applied to the synthesis of this compound from 2,4-dimethylaniline and a suitable three-carbon carbonyl compound, potential impurities can include:

  • Unreacted starting materials: 2,4-dimethylaniline.

  • Isomeric products: Formation of other dimethylquinolinol isomers is possible depending on the reaction conditions.

  • Byproducts from side reactions: Polymerization products of the carbonyl reactant or other condensation products.

  • Over- or under-alkylated products: If alkylating agents are used in subsequent steps.

Comparative Data: this compound vs. 8-Methylquinolin-3-ol

The following table presents hypothetical comparative data for the synthesized this compound and a potential alternative, 8-Methylquinolin-3-ol. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Table 2: Hypothetical Comparative Data
Parameter This compound 8-Methylquinolin-3-ol Method
Purity (HPLC) >98%>98%HPLC-UV
Melting Point ~210-215 °C~200-205 °CCapillary Melting Point
Molecular Weight (MS) 173.08 g/mol 159.07 g/mol ESI-MS
¹H NMR (DMSO-d₆) Aromatic & methyl signalsAromatic & methyl signals400 MHz NMR
Biological Activity (IC₅₀) Example: 5 µMExample: 10 µMIn vitro assay

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Decision Purity > 98%? HPLC->Decision NMR->Decision MS->Decision Pass Proceed to Further Studies Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The purity of synthesized this compound is paramount for its reliable use in research and development. A multi-pronged analytical approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, is essential for a comprehensive purity assessment. This guide provides the foundational protocols and a comparative framework to aid researchers in ensuring the quality and integrity of their synthesized compounds, thereby contributing to the generation of robust and reproducible scientific data.

References

A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives form a versatile class of heterocyclic compounds that are integral to the development of novel fluorescent probes. Their intrinsic photophysical properties, coupled with the relative ease of synthetic modification, have positioned them as powerful tools in cellular imaging, chemical sensing, and as structural motifs in pharmacologically active agents. This guide provides a comparative analysis of the fluorescent properties of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of fluorophores tailored to their specific applications.

Key Performance Indicators of Quinoline-Based Fluorophores

The utility of a quinoline derivative as a fluorophore is determined by several key photophysical parameters. Understanding these metrics is crucial for interpreting experimental data and predicting the performance of a probe in a given environment. The primary indicators include:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a particular wavelength. Higher molar absorptivity is desirable for achieving bright fluorescence signals at low concentrations.

  • Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient fluorophore, resulting in brighter emission.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. High photostability is critical for applications requiring long-term or repeated imaging.

  • Solvatochromism: The change in the absorption or emission spectral properties of a compound in response to a change in the polarity of the solvent. This property can be exploited to probe the local environment of the fluorophore.

  • pH Sensitivity: The dependence of the fluorescent properties on the pH of the surrounding medium. This can be a desirable feature for developing pH sensors.

Comparative Photophysical Data of Selected Quinoline Derivatives

The following tables summarize the key fluorescent properties of a selection of quinoline derivatives, compiled from various studies. These tables are intended to provide a comparative overview to guide the selection of a suitable scaffold for a particular research need.

Table 1: Photophysical Properties of Substituted Quinolines

Compound/DerivativeSubstituent(s)Solventλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)Reference
Isoquinoline-Dichloromethane310-< 0.01-[1]
Isoquinoline (protonated with TFA)-Dichloromethane--0.27-[1]
Acridine (Benzo[b]quinoline)-Dichloromethane355-< 0.01-[1]
Benzo[h]quinoline-Dichloromethane310-0.15-[1]
2-Quinolinone Derivative (PAV-3)----0.171-[2]
2-Quinolinone Derivative (PAV-5)---0.023-[2]
Quinoline-fused quinazolinone (4c)-Acetonitrile--0.368120542[3]
Quinoline-fused quinazolinone (4k)-Toluene--0.801921320[3]
Amino-quinoline derivative (TFMAQ-8Ar)7-amino, 8-arylNon-polar solvent--High-[4]
Amino-quinoline derivative (TFMAQ-8Ar)7-amino, 8-arylPolar solvent--Nearly quenched-[4]

Table 2: Molar Absorptivity of Selected Quinolone and Quinoline Derivatives

CompoundMolar Extinction Coefficient (ε) (M-1cm-1)Wavelength Range (nm)Reference
Quinolone Derivatives~2-3 times higher than quinolines300-400[5]
Quinoline Derivatives6,000 - 19,000300-400[5]
2-Quinolinone Derivative (PAV-3)15297.3350[2]
2-Quinolinone Derivative (PAV-5)4796.2350[2]

Experimental Protocols

The accurate determination of the fluorescent properties of quinoline derivatives relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Quinoline Derivatives

A common synthetic route for novel quinoline analogs involves a one-pot reaction. For example, the synthesis of fluorinated quinoline analogs can be achieved using 2-fluoroaniline, ethyl 2-methylacetoacetate, and a substituted benzoic acid as raw materials[6].

General Procedure:

  • To a three-necked flask, add 2-fluoroaniline (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq)[6].

  • Heat the mixture to 150 °C and monitor the reaction progress.

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and dry it to obtain the 4-hydroxyquinoline intermediate[6].

  • The intermediate can then undergo esterification with various substituted benzoic acids to generate the target quinoline derivative.

Measurement of Fluorescent Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer (Spectrofluorometer)

Procedure for Determining Quantum Yield (Relative Method):

The fluorescence quantum yield is often determined using a comparative method with a well-characterized standard[2][3].

  • Prepare a series of dilute solutions of both the sample (quinoline derivative) and a standard fluorophore (e.g., quinine sulfate or 9,10-diphenylanthracene) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Record the UV-Vis absorption spectrum of each solution to determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Visualizing the Application of Quinoline Derivatives

The utility of quinoline derivatives as fluorescent probes is best illustrated by their application in cellular imaging. These probes are often designed to target specific organelles or respond to changes in the intracellular environment. The following diagrams, generated using Graphviz, depict the logical workflows of such applications.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_cell_culture Cellular Application cluster_analysis Data Analysis synthesis Synthesis of Quinoline Derivative characterization Spectroscopic Characterization (Abs, Em, QY) synthesis->characterization incubation Incubation with Fluorescent Probe characterization->incubation cell_culture Cell Culture (e.g., HeLa cells) cell_culture->incubation imaging Fluorescence Microscopy incubation->imaging localization Subcellular Localization Analysis imaging->localization quantification Fluorescence Intensity Quantification imaging->quantification

Caption: Experimental workflow for utilizing a quinoline-based fluorescent probe in cellular imaging.

The above diagram outlines the typical experimental pipeline, from the synthesis and characterization of a quinoline-based probe to its application in cell culture and subsequent data analysis. This workflow is fundamental to studies employing these fluorophores for biological imaging.

lysosomal_ph_sensing probe Quinoline-based pH-sensitive Probe cell Living Cell probe->cell Cellular Uptake lysosome Lysosome (Acidic pH) cell->lysosome Trafficking and Accumulation fluorescence_off Low Fluorescence (Neutral pH) cell->fluorescence_off fluorescence_on High Fluorescence (Acidic pH) lysosome->fluorescence_on

Caption: Mechanism of a quinoline-based probe for sensing lysosomal pH.

This diagram illustrates the functional principle of a pH-sensitive quinoline probe designed to report on the acidic environment of lysosomes. Upon entering the cell and accumulating in the lysosome, a change in its fluorescence properties, such as an increase in intensity, indicates the acidic pH of the organelle. This principle is often exploited for studying lysosomal function and dynamics.

Conclusion

Quinoline derivatives represent a cornerstone in the development of fluorescent probes, offering a tunable platform for a wide array of applications in research and drug development. Their rich photophysical properties, which can be modulated through synthetic chemistry, allow for the rational design of probes with specific functionalities. This guide provides a foundational comparison of these properties and methodologies to empower researchers in their pursuit of novel fluorescent tools. The continued exploration of the vast chemical space of quinoline derivatives promises to yield even more sophisticated and powerful probes for elucidating complex biological processes.

References

Validation of the Mechanism of Action of 6,8-Dimethylquinolin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6,8-Dimethylquinolin-3-ol. At present, there is no published experimental data detailing its biological targets, signaling pathway modulation, or overall pharmacological effect. This lack of specific information precludes a direct comparative analysis of its mechanism against other compounds.

While the broader class of quinoline derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, these general findings cannot be directly extrapolated to this compound.[1][2][3][4] The specific substitution pattern of two methyl groups at positions 6 and 8, combined with a hydroxyl group at position 3, creates a unique chemical entity whose biological profile remains uncharacterized.

To facilitate future research and enable the validation of this compound's mechanism of action, a series of foundational experiments would be required. The following sections outline the necessary experimental data and protocols that would be essential for such an investigation.

Hypothetical Experimental Workflow for Mechanism of Action Validation

A logical workflow to elucidate the mechanism of action for this compound would involve a multi-step process, starting from broad phenotypic screening to specific target identification and validation.

Experimental Workflow A Compound Synthesis & Purification B Phenotypic Screening (e.g., Cell Viability Assays) A->B C Identification of Biological Process B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Target Validation (e.g., Knockdown/Overexpression) D->E F Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G In Vivo Model Testing F->G PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound 6,8-Dimethyl- quinolin-3-ol Compound->PI3K inhibits

References

Safety Operating Guide

Proper Disposal of 6,8-Dimethylquinolin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling 6,8-Dimethylquinolin-3-ol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related quinoline derivatives is essential. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.

Understanding the Risks

Quinoline and its derivatives are recognized for their potential health and environmental hazards.[1] They can be harmful if swallowed, cause skin and eye irritation, and may have long-term adverse effects on aquatic life.[2][3] Therefore, this compound should be treated as a hazardous chemical waste.

Core Disposal Principles

The overarching principle for the disposal of this compound is to prevent its release into the environment. This means it should never be disposed of down the drain or in regular trash.[3] All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste management program.

Procedural Step-by-Step Guidance

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, and paper towels), and reaction byproducts.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid potentially dangerous reactions.[4] Store in a designated and clearly marked hazardous waste accumulation area.[5]

2. Selection of Waste Containers:

  • Compatibility: Use only chemically compatible and leak-proof containers for waste collection.[6] The original manufacturer's container, if in good condition, is an ideal choice.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4]

3. Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound waste.

  • Ventilation: Handle the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[4] Ensure containers are tightly sealed to prevent leaks or spills.[6]

4. Disposal Request and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) department.

  • Documentation: Maintain accurate records of the amount of waste generated and its composition.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Start: Experiment using This compound B Identify all waste streams (solid and liquid) A->B C Select chemically compatible waste containers B->C D Segregate this compound waste from other chemicals C->D E Label containers clearly: 'Hazardous Waste' 'this compound' D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Ensure containers are tightly sealed F->G H Follow institutional EHS procedures for pickup request G->H I EHS collects and transports waste to a licensed facility H->I J Proper disposal by licensed hazardous waste vendor I->J

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

As no specific quantitative data for this compound is available, general hazardous waste guidelines should be followed. The Resource Conservation and Recovery Act (RCRA) provides federal regulations for hazardous waste management in the United States. Researchers should consult their institutional EHS department for specific quantity limits and accumulation timeframes.

ParameterGuidelineSource
Waste Accumulation Time Dependent on generator status (LQG, SQG, VSQG).EPA
Container Headspace Leave at least 10% headspace to allow for expansion.General Lab Safety
pH of Aqueous Waste If permissible for neutralization, adjust to between 6.0 and 9.0 before disposal as hazardous aqueous waste.General Lab Safety

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling 6,8-Dimethylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6,8-Dimethylquinolin-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of quinoline and its derivatives. Adherence to these procedures is essential to ensure laboratory safety.

Hazard Assessment of Related Compounds

To establish a baseline for safe handling protocols, the hazards associated with structurally similar quinoline compounds are summarized below. These data underscore the potential risks of this compound and inform the recommended personal protective equipment and handling procedures.

Hazard StatementClassificationAssociated Compound(s)Source
Harmful if swallowedAcute toxicity (Oral), Category 4Quinoline derivatives[1][2]
Causes skin irritationSkin irritation, Category 2Quinoline derivatives[1][2][3][4]
May cause an allergic skin reactionSkin sensitization, Sub-category 1BQuinoline derivatives[1][3]
Causes serious eye damage/irritationSerious eye damage, Category 1 / Serious eye irritation, Category 2AQuinoline derivatives[1][2][3][4]
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3Quinoline derivatives[3][4]
Causes damage to organsSpecific target organ toxicity - single exposure, Category 1Quinoline derivatives[1]
Very toxic to aquatic lifeShort-term (acute) aquatic hazard, Category 1Quinoline derivatives[1][3]

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling this compound.[5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the potential hazards outlined in the table above.

    • Ensure a chemical fume hood is available and functioning correctly.[6]

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the laboratory area.[1]

    • Wash hands thoroughly after handling the compound.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1][6]

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Avoid releasing the chemical into the environment, as quinoline derivatives can be toxic to aquatic life.[1][3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review Hazards prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Measure Compound prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Approved Vendor clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

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